The Dbz linker's functionality stems from its two aromatic amines, which allow for sequential chemoselective reactions. The core mechanism involves initial peptide chain elongation from one amine, followed by activation of the second amine to form a reactive intermediate that can be attacked by various nucleophiles.
The table below summarizes the key developments in Dbz linker technology to address synthesis challenges:
| Development | Rationale and Mechanism | Key Advantages |
|---|---|---|
| Standard Dbz (N-acylurea approach) [1] [2] | Peptide elongated from one Dbz amine; second amine reacts with p-nitrophenyl chloroformate to form N-acyl-benzimidazolinone (Nbz). Nbz reacts with thiols to yield thioesters. | Enables Fmoc-SPPS synthesis of peptide thioesters for NCL. |
| Dbz(Alloc) Protected Linker [1] | Allyloxycarbonyl (Alloc) group protects second amine during synthesis. After peptide assembly, Alloc is removed with Pd(0), revealing amine for Nbz formation. | Prevents over-acylation and branching side reactions, improving purity of challenging sequences. |
| Dbz(NO2) Linker [3] | Second amine is protected as a nitro group. After synthesis, it is reduced on-resin with SnCl₂ to reveal the Dbz amine for standard activation. | Prevents side reactions in microwave-assisted synthesis of Gly-rich peptides. |
| Benzotriazole Modification [4] | Dbz diamine is converted with isoamyl nitrite to a benzotriazole entity. This group is displaced by nucleophiles during acidic resin cleavage. | Allows direct, rapid C-terminal functionalization with diverse nucleophiles (amines, alcohols). |
Below is a detailed methodology for the two primary Dbz approaches, with key specifics drawn from research protocols.
1. Standard Dbz (N-acylurea) Protocol [2]
2. Dbz(Alloc) Protocol for Challenging Peptides [1]
A primary limitation of the standard Dbz linker is over-acylation, where the second, unprotected amine is accidentally acylated during peptide synthesis. This is particularly problematic for Gly-rich peptides or those with C-terminal Gly due to reduced steric hindrance [1]. The Dbz(Alloc) and Dbz(NO₂) strategies were developed specifically to overcome this.
The Dbz technology remains highly relevant in modern complex protein synthesis. The Convergent Hybrid Phase Native Chemical Ligation (CHP-NCL) strategy uses Dbz as a "crypto-thioester" handle. Peptide blocks are synthesized on solid support and then ligated in solution using the Dbz-derived thioester, enabling efficient synthesis of large proteins like the 212-residue linker histone H1.2 [5].
Dbz Linker Activation Pathways
The table below summarizes the key chemical characteristics of Fmoc-Dbz(o-Alloc)-OH:
| Property | Description |
|---|---|
| IUPAC Name | Fmoc-(ortho-Alloc)-diaminobenzoic acid; N-(9-Fluorenylmethoxycarbonyl)-3-[(allyloxycarbonyl)amino]-4-aminobenzoic acid [1] |
| CAS Number | 2143465-53-4 [1] |
| Molecular Formula | C₂₆H₂₂N₂O₆ [1] |
| Molecular Weight | 458.4 g/mol [1] |
| Core Structure | A 3,4-diaminobenzoic acid (Dbz) core where one amine is protected with an Allyloxycarbonyl (Alloc) group and the other is protected with a Fluorenylmethoxycarbonyl (Fmoc) group [2]. |
This compound addresses a significant challenge in Fmoc-SPPS: the synthesis of peptide thioesters. Standard Fmoc chemistry uses bases that destroy thioesters. The Dbz linker provides a workaround by being incorporated into the peptide chain during synthesis and later converted into a thioester after cleavage [2].
The native, unprotected Dbz linker has two adjacent amine groups. During peptide chain elongation, both amines can be acylated, leading to branched side products and reduced yield of the desired peptide [2].
The following diagram illustrates the key steps involved in using Fmoc-Dbz(o-Alloc)--OH for peptide thioester synthesis:
The workflow after synthetic assembly involves specific chemical transformations [2]:
Research demonstrates the critical advantage of using the protected linker. A study compared the synthesis of a challenging, glycine-rich peptide (sequence: SGRGKGGKGLGKGG) using both protected and unprotected Dbz approaches [2].
| Synthesis Method | Result |
|---|---|
| Unprotected Dbz Linker | Formation of significant side products due to over-acylation of the second Dbz amine, leading to a complex mixture of branched peptides [2]. |
| This compound | Elimination of branched side products; a much cleaner and more efficient synthesis was achieved [2]. |
This linker is essential in advanced peptide and protein science:
Example Synthesis Protocol Snippet [2] [3]:
For laboratory application, here are specific procedures for the protection and deprotection steps.
This procedure protects a primary amine using allyl chloroformate under biphasic conditions.
This procedure removes the Alloc group using a palladium catalyst and phenylsilane as a scavenger.
The Alloc group's unique properties make it indispensable in several advanced research areas.
The removal of the Alloc group is a catalytic cycle involving palladium(0). The process can proceed via two primary pathways, both of which rely on a scavenger to capture the freed allyl group.
Diagram illustrating the Pd(0)-catalyzed deprotection cycle of the Alloc group, showing both nucleophilic and hydride transfer pathways for catalyst regeneration.
The choice of scavenger is critical for efficient deprotection. The table below compares common options.
| Scavenger Type | Examples | Mechanism | Notes & Considerations |
|---|---|---|---|
| Nucleophiles | Morpholine, Dimethylamine-borane complex (Me₂NH•BH₃), Barbituric acid [1] | Direct nucleophilic attack on the π-allyl-Pd complex, transferring the allyl group to the scavenger [1]. | Classic, well-established method. Amine scavengers can be difficult to separate from the desired product. |
| Hydride Donors | Phenylsilane (PhSiH₃), Tributylstannane (Bu₃SnH), Formic Acid, Sodium Borohydride (NaBH₄) [1] | Reductive elimination from the π-allyl-Pd complex, producing volatile propene [1]. | Often preferred as the byproduct (propene) is gaseous and easily removed, simplifying purification. |
The Alloc protecting group is a powerful tool for synthetic chemists. Its compatibility with a wide range of reaction conditions and its selectively triggered removal make it a first-choice strategy for constructing complex and sensitive molecules in diverse fields.
The N-acyl-benzimidazolinone (Nbz) group is a thioester surrogate that enables the synthesis of peptide thioesters via Fmoc-SPPS, which is otherwise challenging due to the base-lability of thioesters [1] [2].
The process, often called the Dawson Nbz method, uses a 3,4-diaminobenzoic acid (Dbz) linker. The key innovation is converting a stable C-terminal o-aminoanilide (Dbz) on the peptide into an activated N-acyl-benzimidazolinone (Nbz) after chain assembly [1] [2]. This Nbz peptide is stable to acidic cleavage and purification but undergoes rapid thiolysis at neutral pH to generate a thioester for Native Chemical Ligation (NCL) [1].
The diagram below illustrates the workflow from solid-phase synthesis to active thioester generation.
Here is a detailed methodology for preparing a peptide thioester using the Nbz approach, based on a model peptide synthesis [1].
Starting Material: Rink-PEG-PS resin (0.2 mmol/g) [1].
Step 1: Coupling of the Dbz Linker
Step 2: Standard Fmoc-SPPS
Step 3: On-Resin Activation to Nbz
Step 4: Cleavage and Purification
Step 5: In-Situ Thioester Formation for NCL
The Nbz method is compatible with a wide range of C-terminal amino acids. The following table summarizes crude purity and recovered yields for various model peptides, demonstrating the method's efficiency and scope [1].
| Peptide Sequence | Crude Purity (%) | Recovered Yield (%) |
|---|---|---|
| LYRAG-Nbz | 95 | 90 |
| LARGF-Nbz | 96 | 88 |
| LARGY-Nbz | 93 | 90 |
| AYRGL-Nbz | 92 | 87 |
| LYRAP-Nbz | 93 | 71 |
| LYRGV-Nbz | 94 | 67 |
Key Observations from Data:
The Nbz method is a powerful tool for protein semisynthesis, allowing precise chemical control over a specific region of a protein.
A notable application involved the semisynthesis of analogues of the Lethal Factor N-terminal domain (LFN) from anthrax toxin to study its translocation mechanism [3].
Workflow for LFN Semisynthesis [3]:
This approach enabled the creation of unique LFN analogues with specific changes in the critical N-terminal region, which were used to elucidate the role of charged residues in protein translocation through a transmembrane pore [3].
The primary challenge in chemical protein synthesis is the inefficient ligation of large peptide segments. NCL, the gold standard method, requires one peptide segment with a C-terminal thioester to react with another containing an N-terminal cysteine [1]. However, generating these peptide thioesters is difficult using standard Fmoc-SPPS because the repeated piperidine deprotection steps degrade the thioester functionality [2] [1].
The Dbz linker provides an elegant solution by acting as a stable, "masked" thioester precursor. It is incorporated into the growing peptide chain during standard Fmoc-SPPS and is activated only after synthesis is complete [1]. The core advantage of Dbz is that the peptide can be fully assembled using standard Fmoc chemistry before the sensitive thioester is unveiled.
The Dbz linker contains two aromatic amines. During peptide chain elongation, one amine is used to form the peptide bond, while the other remains unprotected. After synthesis, this free amine is the handle for activation, which proceeds via two main pathways.
Two primary chemical pathways for activating the Dbz linker into a peptide thioester.
The Nbz pathway is a two-step process. First, the resin-bound peptidyl-Dbz is treated with 4-nitrophenyl chloroformate (4-NPCF) to form a reactive carbamate intermediate. This intermediate then undergoes an intramolecular cyclization upon addition of Hünig's base, forming a peptidyl-N-acylbenzimidazolinone (Nbz). The Nbz group is highly reactive and is subsequently converted into a thioester upon treatment with an external thiol like MPAA [1].
The Bt pathway offers an alternative. Here, the peptidyl-Dbz is treated with sodium nitrite (NaNO₂) under acidic conditions (pH 2-3) at low temperatures (around -15 °C). This converts the Dbz moiety into a peptidyl-benzotriazole (Bt), which acts as a good leaving group. The Bt intermediate can then be displaced by various nucleophiles, including thiols, to generate the desired thioester [3] [1].
Despite its utility, the original Dbz linker has limitations, primarily the potential for side-reactions and sequence-dependent inefficiencies. To address these, several derivatives have been developed.
Table: Key Derivatives of the Dbz Linker
| Linker Name | Key Structural Feature | Primary Advantage | Consideration |
|---|---|---|---|
| Dbz(Aloc) [1] | Allyloxycarbonyl (Aloc) protecting group on one amine. | Prevents diamidation side-reaction by blocking acylation of the second amine. | Requires an extra deprotection step before activation. |
| Dbz(NO₂) [4] | One amine is replaced by a nitro group. | Prevents diamidation; compatible with microwave-assisted synthesis. | The 4-nitro group must be reduced to an amine (e.g., with SnCl₂) on-resin after peptide assembly. |
| Preloaded Dbz-OH [5] | Fmoc-amino acid pre-coupled to Dbz. | Simplifies SPPS; avoids difficult on-resin coupling and deprotection steps; higher yields. | Requires synthesis and purification of the pre-coupled building block. |
This protocol is adapted from the foundational work on Dbz linkers [2] [1].
Resin Loading and Peptide Synthesis:
On-Resin Activation to Nbz:
Cleavage and Thioester Formation:
This protocol enables the direct attachment of various functional groups to the peptide C-terminus [3].
Peptide Synthesis and Bt Formation:
Nucleophilic Displacement and Cleavage:
To help you select and implement the correct strategy, here is a practical workflow.
A decision workflow for selecting and applying the Dbz linker based on the target molecule.
Dibenzocyclooctyne (DBCO) is a key molecule in bioorthogonal chemistry, primarily used for strain-promoted azide-alkyne cycloaddition (SPAAC) to create stable conjugates without catalysts [1] [2]. Its relevance to peptide thioesters comes from templated ligation strategies.
The table below summarizes the role of DBCO and related chemical concepts in peptide science:
| Component | Role & Key Properties | Relevance to Thioesters & Peptide Synthesis |
|---|---|---|
| DBCO (Dibenzocyclooctyne) | Bioorthogonal handle for SPAAC; stable, copper-free click chemistry [1] [2]. | Used in "Click-Assisted Native Chemical Ligation" (CAN) to template peptide segments, bringing thioester and N-terminal Cys into proximity [1]. |
| Thioesters (Acyl-thiols) | High-energy compounds that activate carbonyl groups for nucleophilic attack [3] [4]. | Fundamental to Native Chemical Ligation (NCL); the thioester is the reactive group that facilitates peptide bond formation [1]. |
| Native Chemical Ligation (NCL) | Key method in Chemical Protein Synthesis (CPS); ligates a peptide with a C-terminal thioester to another with an N-terminal Cys [1]. | The ultimate goal; DBCO-assisted templating is a strategy to make the NCL step more efficient, especially for challenging junctions [1]. |
A 2022 study detailed a "Click-Assisted Native Chemical Ligation" (CAN) strategy that uses DBCO to overcome slow ligation kinetics, particularly with sterically hindered thioesters [1]. This method involves:
This workflow can be visualized as follows:
A major technical challenge in using DBCO for peptide synthesis is its instability to strong acids like trifluoroacetic acid (TFA), which are standard for peptide deprotection and cleavage from resin [1]. The 2022 study reported a key improvement: using tetrakis(acetonitrile)copper(I) tetrafluoroborate during the acidic cleavage step can protect DBCO from rearrangement, enabling the direct production of DBCO-containing peptides via Fmoc-SPPS [1].
Native Chemical Ligation (NCL) has revolutionized chemical protein synthesis by enabling the chemoselective condensation of unprotected peptide fragments through a reaction between a C-terminal thioester and an N-terminal cysteine residue, forming a native peptide bond at the ligation site [1]. This powerful methodology allows researchers to access synthetic proteins and post-translationally modified proteins that are challenging to produce using recombinant methods. The development of thioester surrogates compatible with standard Fmoc-SPPS (Solid Phase Peptide Synthesis) has been crucial for advancing NCL applications, as traditional thioester synthesis faces compatibility issues with Fmoc chemistry due to the nucleophilic piperidine used for deprotection [2] [3].
The 3,4-diaminobenzoic acid (Dbz) linker and its derivative MeDbz (3-[(9-Fluorenylmethoxycarbonyl)amino]-4-(methylamino)benzoic acid) represent versatile platforms for NCL that overcome these limitations [2]. These linkers function as crypto-thioesters—stable during peptide synthesis but readily activated under specific conditions to generate the active thioester required for NCL. The Dbz approach offers exceptional flexibility by providing two distinct activation pathways: conversion to N-acylbenzimidazolinone (Nbz) or benzotriazole (Bt) derivatives, each with unique kinetic properties and applications in protein synthesis [2]. This dual-pathway capability makes Dbz chemistry particularly valuable for complex synthetic targets requiring sequential ligations or those with challenging sequences.
The significance of Dbz-based methodologies extends to various applications in chemical biology and drug development, including the synthesis of homogeneously modified proteins, cyclic peptides, and protein conjugates for functional studies [4] [5] [3]. Moreover, the compatibility of Dbz chemistry with Fmoc-SPPS makes these advanced synthetic techniques accessible to a broader research community, as it eliminates the need for specialized Boc-SPPS equipment and hazardous HF handling [3].
The Dbz linker enables peptide ligation through a traceless mechanism that ultimately yields a native peptide bond at the ligation site. The chemistry centers on an o-aminoanilide intermediate that can be selectively activated through different pathways to generate reactive species capable of undergoing thiol exchange and subsequent S-to-N acyl shift [2]. This activation occurs post-synthetically after complete assembly of the peptide chain, thus avoiding the instability issues associated with direct thioester incorporation during Fmoc-SPPS.
The mechanistic pathway begins with the Dbz-linked peptide, which features a free aromatic amine ortho to the peptide carbonyl. This strategic positioning allows for intramolecular cyclization upon activation, forming either an N-acylurea (Nbz) or benzotriazole (Bt) intermediate. These activated species are highly susceptible to thiol-thioester exchange when exposed to exogenous thiols (e.g., MPAA, thiophenol), generating the transient thioester that participates in the standard NCL mechanism with an N-terminal cysteine peptide [2]. The subsequent intramolecular S-to-N acyl shift proceeds through a favored 5-membered ring transition state, resulting in formation of the native peptide bond and release of the auxiliary group.
Table 1: Comparison of Dbz Activation Modalities for NCL
| Feature | Nbz Pathway | Bt Pathway |
|---|---|---|
| Activation reagent | p-Nitrophenyl chloroformate | Sodium nitrite (NaNO₂) |
| Activation pH | Basic (pH ~8-9) | Acidic (pH ~3-4) |
| Intermediate stability | Stable for characterization | Highly reactive |
| Ligation kinetics | Standard | Accelerated |
| Key advantage | Robustness for complex syntheses | Rapid transthioesterification (<5 minutes) |
| Compatibility | Broad with various sequences | Sensitive to oxidation-prone residues |
The Dbz linker provides two complementary activation strategies with distinct characteristics. The Nbz pathway offers greater stability and control, making it suitable for complex multi-fragment assemblies where intermediate characterization is essential [2]. The Nbz derivative demonstrates good stability in aqueous solution, allowing for purification and characterization before the ligation step. This stability comes with moderately fast ligation kinetics, typically requiring several hours for completion under standard conditions.
In contrast, the Bt pathway provides significantly faster ligation kinetics due to the highly activated nature of the benzotriazole intermediate [2]. The Bt approach enables extremely rapid transthioesterification (often completing within 5 minutes), which can be advantageous for challenging ligations or acid-sensitive modifications. However, the high reactivity of the Bt intermediate limits opportunities for purification before ligation and may require immediate use after activation. The acidic activation conditions (pH 3-4) may also present compatibility issues with acid-labile modifications or sequences.
Principle: This protocol utilizes p-nitrophenyl chloroformate activation of the Dbz linker to form a stable N-acylurea (Nbz) intermediate, which undergoes efficient thiolysis to generate the peptide thioester in situ for NCL [2] [3].
Materials:
Procedure:
Resin-bound Activation (Recommended):
Cleavage and Deprotection:
NCL Reaction:
Critical Parameters:
Principle: The benzotriazole (Bt) approach utilizes nitrosative activation of the Dbz linker to generate a highly reactive intermediate that enables ultrafast transthioesterification, significantly accelerating the NCL process [2].
Materials:
Procedure:
Bt Formation:
Rapid NCL:
Critical Parameters:
Table 2: Quantitative Comparison of Dbz and Related NCL Methods
| Method | Typical Yield Range | Reaction Time | C-terminal Compatibility | Complexity |
|---|---|---|---|---|
| Dbz-Nbz | 70-90% | 4-24 hours | Broad (Gly, Ala, Val, Ile, Pro) | Moderate |
| Dbz-Bt | 75-92% | 0.5-4 hours | Broad, some sequence dependence | Low-Moderate |
| Direct Thioester | 60-85% | 12-48 hours | Limited by SPPS constraints | High (Boc-SPPS) |
| Peptide Hydrazide | 65-88% | 6-24 hours | Broad, except Asp/Gly at C-terminus | Moderate |
| Convergent Hybrid Phase | 80-95% (overall) | Varies by block | Optimal at less hindered residues | High |
The Dbz methodologies consistently demonstrate superior yields and reduced reaction times compared to many conventional approaches, particularly for complex synthetic targets. The convergent hybrid phase NCL (CHP-NCL) strategy, which incorporates Dbz chemistry, has shown particular success with reported 2.5-fold yield improvements for challenging protein syntheses like CENP-A (139 residues) and efficient assembly of linker histone H1.2 (212 residues) from eight peptide segments [4]. This approach combines the advantages of solid-phase synthesis with the efficiency of solution-phase ligation, minimizing intermediate purification losses.
The Dbz linker demonstrates broad compatibility with all proteinogenic amino acids at the C-terminus, though ligation kinetics vary substantially based on steric and electronic factors [1] [6]. Glycine and alanine residues typically exhibit rapid ligation kinetics (complete within 2-6 hours), while β-branched amino acids (valine, isoleucine, threonine) and proline demonstrate significantly slower rates, often requiring 24-48 hours for complete conversion under standard conditions [1]. Recent mechanistic studies utilizing selenoester derivatives have revealed that for these challenging residues, the intramolecular S-to-N acyl shift becomes rate-limiting rather than the transthioesterification step [6].
For optimal results with hindered C-terminal residues, several strategic modifications are recommended:
The convergent hybrid phase NCL (CHP-NCL) strategy employing Dbz chemistry has enabled the efficient total synthesis of the 212-residue linker histone H1.2 from eight peptide segments with only a single final purification step [4]. This approach dramatically simplified the traditionally challenging synthesis of this chromatin-associated protein and permitted the preparation of homogeneously modified forms, including phosphorylated and citrullinated variants for functional studies.
The synthesis divided the target protein into two ~100-residue blocks, each assembled on solid support from four peptide fragments using Dbz chemistry, followed by a single solution-phase ligation of the two large segments. This strategy achieved an overall yield increase of 2.5-fold compared to previous approaches, primarily by minimizing intermediate purification losses. The successful application to H1.2 demonstrates the power of Dbz-based methodologies for accessing challenging protein targets, particularly those with post-translational modifications crucial for biological function.
Dbz chemistry has proven particularly valuable for the synthesis of cyclic peptides including the cyclotide kalata B1 and sunflower trypsin inhibitor-1 (SFTI-1) [3]. The protocol utilizes microwave-assisted Fmoc-SPPS with the Di-Fmoc-Dbz linker, enabling efficient on-resin Nbz formation followed by cleavage and in situ thioesterification for head-to-tail cyclization via NCL.
The key advantage of Dbz chemistry for cyclic peptide synthesis lies in its compatibility with diverse C-terminal residues including glycine, serine, arginine, and isoleucine, which are commonly encountered in naturally occurring cyclic peptides. This flexibility, combined with the avoidance of hazardous HF handling associated with Boc-SPPS, makes Dbz chemistry particularly attractive for producing cyclic peptide scaffolds for drug development and engineering applications.
Incomplete Nbz Formation: Evidenced by poor conversion to thioester. Ensure fresh p-nitrophenyl chloroformate, anhydrous conditions, and sufficient DIEA concentration. Pre-activate the Dbz peptide with a small portion of resin before full-scale synthesis.
Slow Ligation Kinetics: Particularly with β-branched amino acids. Implement selenoester variants [6] or increase thiol catalyst concentration (up to 300 mM MPAA). Consider elevated temperature (37°C) for difficult sequences.
Peptide Aggregation: Utilize higher denaturant concentrations (6-8 M guanidine-HCl) or include chaotropes like urea. Incorporate solubility tags (e.g., Lys-rich sequences) for problematic fragments.
Dbz Overacylation: Prevent by using MeDbz derivative or implementing orthogonal protection strategies when synthesizing Gly-rich sequences prone to this side reaction [2].
For complex multi-fragment syntheses, strategic ligation site selection is crucial. Prefer naturally occurring Cys residues or surface-exposed positions remote from functional sites when introducing non-native Cys residues [1]. The convergent assembly of protein blocks (100+ residues) using Dbz chemistry typically outperforms sequential approaches, as demonstrated by the successful synthesis of CENP-A and H1.2 [4]. When designing synthetic schemes, consider:
Diagram 1: Dbz Activation Pathways for Native Chemical Ligation. The Dbz linker offers two activation modalities—Nbz and Bt pathways—that converge to generate the active thioester for subsequent chemoselective reaction with an N-terminal cysteine peptide, ultimately forming a native peptide bond through S-to-N acyl shift [2].
Diagram 2: Convergent Hybrid Phase NCL Strategy for Large Proteins. This approach utilizes Dbz chemistry to assemble large protein blocks (~100 residues) on solid support from smaller fragments, followed by a single solution-phase ligation and purification to generate full-length proteins exceeding 200 residues [4].
The Dbz linker platform represents a versatile and robust foundation for Native Chemical Ligation, particularly valuable for challenging synthetic targets requiring precise control over protein composition and modification. The dual activation pathways (Nbz and Bt) provide flexibility to optimize synthetic strategies based on sequence-specific constraints and kinetic requirements. When implemented within convergent hybrid phase strategies, Dbz chemistry enables efficient access to proteins exceeding 200 residues with complex modification patterns.
The continuing evolution of Dbz methodologies—including integration with selenoester chemistry for accelerated ligation and advanced solid supports for improved handling—promises to further expand the accessibility of chemical protein synthesis to the broader research community. These developments will crucially support drug discovery efforts targeting post-translationally modified proteins and complex protein-protein interactions that remain challenging for conventional biological expression systems.
The development of efficient methods for peptide thioester synthesis represents a cornerstone achievement in modern peptide chemistry, enabling groundbreaking advances in protein science through Native Chemical Ligation (NCL). As research increasingly focuses on complex protein targets with post-translational modifications, the demand for robust synthetic methodologies has grown substantially. The 3,4-diaminobenzoic acid (Dbz) linker, first introduced by Dawson and colleagues, addresses a fundamental challenge in Fmoc-SPPS by providing a reliable pathway to peptide thioesters while maintaining compatibility with base-labile protecting groups. This technology has revolutionized the field by enabling the synthesis of peptide thioesters through a safety-catch approach that is both efficient and practical for most peptide synthesis laboratories [1].
Peptide thioesters serve as essential intermediates in NCL, a powerful technique that enables the chemoselective condensation of unprotected peptide fragments in aqueous solution to form native amide bonds. The invention of NCL in 1994 by Kent et al. fundamentally transformed the field of protein chemical synthesis, providing researchers with unprecedented access to synthetic and semisynthetic proteins that are difficult or impossible to produce through recombinant methods alone [2]. However, the widespread adoption of NCL was initially hampered by the challenge of generating peptide thioesters via Fmoc-SPPS, the most commonly employed peptide synthesis methodology in contemporary research laboratories. The inherent base-lability of thioester functionalities renders them incompatible with the piperidine-based Fmoc deprotection steps, creating a significant technical barrier that the Dbz linker elegantly overcome [1] [2].
The Dbz linker functions through a safety-catch mechanism that remains stable throughout standard Fmoc-SPPS cycles, then can be selectively activated at the completion of chain assembly to generate an N-acyl-benzimidazolinone (Nbz) intermediate. This activated species serves as a versatile precursor that can be efficiently converted to the desired thioester under native chemical ligation conditions or in a separate thiolysis step. The strategic design of this approach capitalizes on the most robust reaction in solid-phase peptide synthesis—the acylation of an amine—while avoiding the instability issues that plagued earlier methods for Fmoc-compatible thioester synthesis [1]. As a result, the Dbz methodology has become an indispensable tool in the chemical biologist's arsenal, enabling access to proteins with precise chemical modifications that illuminate biological function and facilitate drug development.
The pursuit of efficient peptide thioester synthesis has led to the development of numerous methodological approaches, each with distinct advantages and limitations. Understanding the landscape of available techniques is essential for selecting the most appropriate strategy for a given synthetic target. The following table provides a comprehensive comparison of major thioester generation methods employed in contemporary peptide chemistry, with particular emphasis on their compatibility with Fmoc-SPPS and applicability to complex synthetic targets [1] [3] [2].
Table 1: Comparison of Major Peptide Thioester Synthesis Methods
| Method | Mechanism | Compatibility | Key Advantages | Major Limitations |
|---|---|---|---|---|
| Dbz Linker | Safety-catch via N-acyl-benzimidazolinone (Nbz) intermediate | Fmoc-SPPS | High stability during synthesis; in situ activation; minimal epimerization | Potential over-acylation with Gly-rich sequences |
| Benzotriazole (Bt) Linker | On-resin cyclization to benzotriazole followed by nucleophilic displacement | Fmoc-SPPS | Rapid cleavage (≤5 h); diverse C-terminal modifications; no racemization | Requires isoamyl nitrite for cyclization |
| Peptide Hydrazide | NaNO₂ oxidation to azide followed by thiolysis | Fmoc-SPPS | Excellent stability; one-pot oxidation/ligation; commercial linker availability | Requires acidic conditions for oxidation |
| O-to-S Acyl Transfer | Intramolecular O-to-S acyl shift | Fmoc-SPPS | No special linkers required; biomimetic mechanism | Limited by sequence requirements |
| N-to-S Acyl Transfer | Intramolecular N-to-S acyl shift | Fmoc-SPPS | Compatible with standard SPPS; wide functional group tolerance | Requires specific C-terminal sequences |
| Direct Boc-SPPS | Standard Boc chemistry with thioester-compatible linkers | Boc-SPPS | Direct thioester access; well-established protocols | Requires HF cleavage; limited accessibility |
When evaluating these methods for specific applications, it is crucial to consider both the sequence of the target peptide and the intended downstream uses of the thioester product. The Dbz linker approach offers particular advantages for complex peptide targets requiring extended synthesis times or containing sensitive functional groups, as the o-aminoanilide moiety remains completely stable throughout standard Fmoc-SPPS cycles [1]. Additionally, the Nbz intermediate demonstrates remarkable stability to acidic cleavage conditions, allowing for purification prior to thioester generation—a significant advantage for peptides that may benefit from characterization at the intermediate stage [1] [4].
The performance of the Dbz method varies somewhat depending on the C-terminal amino acid, which influences both the efficiency of Nbz formation and the subsequent ligation kinetics. The following table summarizes the performance of Dbz-based thioester synthesis with various C-terminal residues, providing practical guidance for synthetic planning [1].
Table 2: Dbz Method Performance with Different C-Terminal Amino Acids
| C-Terminal Amino Acid | Nbz Formation Efficiency | Ligation Completion Time | Crude Purity Range | Key Considerations |
|---|---|---|---|---|
| Ala | Near quantitative | <2 hours | 90-95% | Well-suited for standard applications |
| Phe | Near quantitative | <2 hours | 90-96% | Reliable with aromatic residues |
| Tyr | Near quantitative | <2 hours | 90-93% | Compatible with side-chain unprotected Tyr |
| Leu | Near quantitative | <2 hours | 90-92% | Good kinetics with aliphatic residues |
| Val | Near quantitative | ~10 hours | 90-94% | Slower ligation due to β-branching |
| Pro | Near quantitative | ~24 hours | 90-93% | Significant steric hindrance |
| Gly | Variable (side products) | <2 hours | Variable | Requires Alloc protection strategy |
The data in Table 2 underscores the broad compatibility of the Dbz approach with diverse amino acid sequences, while highlighting specific challenges with sterically hindered C-terminal residues such as Val and Pro. Additionally, the observed side reactions with Gly-rich sequences prompted the development of an improved Dbz(Alloc) variant that incorporates orthogonal protection to prevent over-acylation, demonstrating the ongoing refinement of this methodology in response to identified limitations [4].
The Dbz linker approach to peptide thioester synthesis employs a strategically designed o-aminoanilide moiety that serves as a latent activating group, remaining completely inert throughout standard Fmoc-SPPS conditions yet capable of efficient conversion to an activated species upon completion of chain assembly. The mechanism proceeds through a precisely orchestrated sequence beginning with incorporation of the Fmoc-Dbz derivative onto the solid support, followed by standard peptide chain elongation, activation through cyclization to the N-acyl-benzimidazolinone (Nbz), and finally conversion to the thioester either prior to purification or in situ during native chemical ligation [1]. This elegant molecular design transforms the challenge of thioester compatibility with Fmoc-SPPS into a manageable process that leverages the most reliable reaction in solid-phase synthesis—amine acylation—while avoiding the base-lability issues that preclude direct thioester incorporation.
The molecular ingenuity of the Dbz linker lies in its ability to undergo controlled activation at the appropriate synthetic stage. Following complete chain assembly, the o-aminoanilide is selectively acylated using p-nitrophenylchloroformate, forming a carbamate intermediate that readily undergoes intramolecular cyclization upon base treatment to generate the N-acyl-benzimidazolinone (Nbz). This cyclized species possesses just the right balance of stability and reactivity—it withstands standard acidic cleavage conditions and can be isolated and characterized, yet reacts efficiently with thiols under neutral aqueous conditions to generate the desired thioester functionality [1]. The Nbz group has been characterized as a mild acylating agent that demonstrates particular utility in native chemical ligation contexts, as the equilibrium of thiol exchange strongly favors formation of the aryl thioester products essential for efficient ligation kinetics [1] [2].
Materials and Reagents:
Synthetic Procedure:
Resin Preparation and Dbz Incorporation
Peptide Chain Assembly
Post-Assembly Activation to Nbz
Cleavage and Isolation
Thioester Formation
The standard Dbz approach, while highly effective for most sequences, demonstrates limitations when applied to Gly-rich peptides due to competing over-acylation side reactions at the o-aminoanilide moiety. To address this challenge, a refined Dbz(Alloc) variant was developed incorporating orthogonal protection to prevent undesirable side reactions during chain assembly [4]. This improved linker employs an allyloxycarbonyl (Alloc) protecting group on one of the Dbz amino groups, effectively blocking over-acylation while maintaining full compatibility with standard Fmoc-SPPS protocols. The Alloc group is quantitatively removed using palladium(0) catalysis following complete chain assembly, regenerating the native Dbz intermediate that is then activated to the Nbz species as in the standard protocol [4].
The Dbz(Alloc) approach has proven particularly valuable for challenging synthetic targets, including histone-derived sequences that are rich in glycine residues and historically problematic using the original Dbz methodology. Implementation of this protected linker strategy has enabled the automated synthesis of complex peptide-Nbz conjugates, including a 44-residue peptide from histone H3 that was obtained in significantly improved purity compared to the standard Dbz approach [4]. This refinement demonstrates the ongoing evolution of Dbz technology in response to identified limitations, expanding the scope of accessible synthetic targets while maintaining the fundamental advantages of the safety-catch activation mechanism.
The development of the 4-amino-3-nitrobenzoic acid [Dbz(NO₂)] linker provides a specialized variant optimized for microwave-assisted peptide synthesis applications. This modified linker can be readily converted to the standard Dbz moiety through on-resin reduction using SnCl₂ following complete chain assembly, creating a synthetic route that prevents side reactions associated with standard Dbz linkers under high-temperature microwave conditions [5]. While the utility of this approach is restricted to peptides with C-terminal glycine due to epimerization concerns with chiral amino acids, it represents a valuable specialized tool for appropriate synthetic targets where microwave-assisted synthesis offers particular advantages [5].
The Dbz(NO₂) methodology exemplifies how strategic linker modifications can expand the technological compatibility of the core Dbz approach, enabling integration with modern synthesis platforms like microwave-assisted SPPS while maintaining the fundamental safety-catch activation principle. This ongoing diversification of Dbz-based methods continues to broaden the applicability of this technology across the increasingly sophisticated landscape of peptide synthesis methodology.
Successful implementation of Dbz-based thioester synthesis requires attention to potential technical challenges and application of appropriate optimization strategies. The following table addresses common issues and provides evidence-based solutions drawn from the extensive literature on this methodology [1] [4] [5].
Table 3: Troubleshooting Guide for Dbz-Based Thioester Synthesis
| Problem | Possible Causes | Recommended Solutions | Preventive Measures |
|---|---|---|---|
| Low Nbz conversion | Incomplete acylation with p-nitrophenylchloroformate | Extend acylation time to 2-3 h; use fresh reagent | Ensure thorough washing before activation; use anhydrous DCM |
| Over-acylation side products | Gly-rich sequences; excessive activation | Implement Dbz(Alloc) protection strategy [4] | Use preformed Fmoc-aa-Dbz building blocks for sensitive sequences |
| Slow thiolysis | Suboptimal pH; poor thiol catalyst | Use MPAA at pH 7.0; increase thiol concentration to 200 mM | Ensure buffer contains 6 M Gn·HCl for denaturation |
| Epimerization at C-terminus | Base exposure during activation | Limit DIEA treatment to 15 min; monitor stereochemistry [1] | Use preformed Fmoc-aa-Dbz building blocks for critical sequences |
| Incomplete ligation | Poor NCL kinetics with hindered residues | Extend reaction time to 24-48 h for Val/Pro | Use more activated arylthiols (thiophenol) for difficult residues |
| Peptide aggregation during synthesis | Hydrophobic sequences; interchain association | Incorporate backbone amide protection (PEG) | Optimize solvent system (DMSO cosolvent) |
The implementation of these troubleshooting strategies can significantly enhance the success rate of Dbz-mediated thioester synthesis, particularly for challenging sequences that push the boundaries of standard peptide synthesis methodology. Special attention should be given to the unique characteristics of each target sequence, as the optimal approach may vary significantly between predominantly hydrophobic peptides, those with high glycine content, and sequences containing multiple sterically hindered residues.
For particularly challenging synthetic targets, advanced optimization strategies may include the incorporation of pseudo-proline dipeptide building blocks to disrupt secondary structure formation, the use of alternative solid supports with improved swelling characteristics, or the implementation of enhanced activation protocols with more efficient acylating agents. Additionally, the strategic use of orthogonal protection schemes enables the synthesis of complex targets containing acid-sensitive modifications that would not survive standard global deprotection conditions [4]. Through systematic application of these optimization approaches, the Dbz methodology can be successfully extended to an increasingly broad range of synthetic challenges in peptide and protein science.
The Dbz linker methodology has enabled remarkable advances in protein total synthesis and the generation of site-specifically modified bioconjugates, providing researchers with unprecedented access to chemically defined protein materials for basic research and therapeutic development. A particularly compelling demonstration of the power of this approach comes from the synthesis of a functionally diverse 29-amino acid peptide derived from rabies virus glycoprotein (Rvg), which has shown significant potential as a carrier for cargo delivery into cells and across the blood-brain barrier [1]. This complex peptide, synthesized on a 0.1 mmol scale using standard Fmoc-SPPS protocols with the Dbz linker, was obtained in high purity (57% by HPLC integration) with a recovered yield of 36% following preparative HPLC purification [1]. The resulting peptide-Nbz intermediate underwent efficient thiol exchange to generate activated arylthioesters, which were successfully employed in native chemical ligation reactions to generate more complex protein architectures.
The application of Dbz technology extends far beyond this representative example to include the synthesis of histone proteins with precise post-translational modifications, the generation of mirror-image proteins through D-amino acid synthesis, and the construction of multivalent peptide scaffolds for materials science applications [4] [2]. The robust nature of the Nbz activation mechanism enables the efficient ligation of sterically demanding sequences, including those with C-terminal proline residues that traditionally present significant challenges in native chemical ligation [1]. Additionally, the compatibility of the Dbz approach with a wide range of solid supports and standard Fmoc-SPPS protocols facilitates technology transfer between laboratories and enables rapid adoption by researchers with standard peptide synthesis capabilities.
In the realm of bioconjugation, the Dbz methodology enables the efficient generation of peptide-functionalized materials through direct displacement of the Nbz group with appropriate nucleophiles. This approach has been successfully employed for the site-specific modification of poly(amidoamine) dendrimers, creating multivalent peptide displays with applications in targeted drug delivery and molecular recognition [3]. The efficient on-resin modification of peptide C-termini through related benzotriazole linkers further expands the toolbox available for peptide diversification, enabling the direct incorporation of fluorescent probes, affinity tags, and surface immobilization functionalities without the need for post-synthetic modification [3]. These advanced applications highlight the versatility of the Dbz approach beyond its core function in native chemical ligation, establishing it as a general platform for peptide C-terminal engineering with broad implications across chemical biology and materials science.
The development of the Dbz linker methodology represents a transformative advance in Fmoc-based peptide thioester synthesis, effectively overcoming one of the most significant limitations in the application of native chemical ligation to complex protein targets. Through its ingenious safety-catch design and robust activation mechanism, this approach has enabled the synthesis of an increasingly sophisticated array of protein targets that continue to expand the boundaries of synthetic accessibility. The ongoing refinement of Dbz technology, including the development of protected variants and specialized linkers for specific applications, demonstrates the dynamic evolution of this methodology in response to emerging challenges in chemical protein synthesis.
As the field continues to progress, the Dbz linker remains an indispensable tool in the peptide chemist's arsenal, enabling access to protein materials with unprecedented chemical precision. The detailed protocols and troubleshooting guidance provided in this document will support researchers in implementing this powerful methodology, facilitating further advances in our understanding of protein function and the development of novel protein-based therapeutics. Through continued methodological refinement and creative application, Dbz-based thioester synthesis will undoubtedly play a central role in addressing the complex challenges at the intersection of chemistry and biology.
The 3,4-diaminobenzoic acid (Dbz) linker represents a significant advancement in Fmoc-compatible solid-phase peptide synthesis (SPPS) for the production of C-terminal peptide thioesters, which are essential intermediates in native chemical ligation (NCL) applications. The Dbz linker functions as a safety-catch mechanism that remains stable throughout standard Fmoc-SPPS cycles but can be selectively activated post-synthesis to generate peptide thioesters [1]. However, a significant limitation of the original Dbz linker is its susceptibility to over-acylation side reactions during peptide chain elongation, particularly when synthesizing glycine-rich sequences [2]. This occurs because both amine groups in the Dbz linker are potentially reactive, leading to branched peptide products when the second amine undergoes unintended acylation.
The Dbz-Alloc variant addresses this limitation through an orthogonal protecting group strategy. By incorporating an allyloxycarbonyl (Alloc) group on one nitrogen atom, the Dbz-Alloc linker effectively blocks over-acylation while maintaining compatibility with standard Fmoc-SPPS chemistry [2]. This protection strategy ensures that only a single peptide chain is elongated from the Dbz linker, significantly improving synthetic purity and yields for challenging sequences, including those derived from histone proteins and other biologically relevant targets [2] [3]. The following diagram illustrates the fundamental over-acylation problem and the protective role of the Alloc group:
The preparation of Dbz-Alloc resin begins with the synthesis of the Fmoc-Dbz(Alloc)-OH building block, which can then be loaded onto appropriate solid supports. The following protocol outlines the key steps for resin preparation [2]:
Step 1: Synthesis of Fmoc-Dbz(Alloc)-OH - Dissolve 3,4-diaminobenzoic acid (1.0 eq) in a mixture of acetonitrile and aqueous sodium bicarbonate (1:1 ratio). Add Fmoc-OSu (1.1 eq) dropwise while stirring at room temperature. After 2 hours, acidify the reaction mixture to pH 1.0 using HCl, then filter and wash the precipitate. The resulting 3-Fmoc-Dbz-OH intermediate is then protected with Alloc by dissolving in THF and adding allyl chloroformate (1.05 eq) and sodium bicarbonate. Stir for 4 hours, then concentrate and purify the product.
Step 2: Resin Loading - For Rink Amide MBHA resin (0.3-0.4 mmol/g loading), pre-swell the resin in DCM for 1 hour. Wash with DMF, then treat with 20% piperidine in DMF to remove any Fmoc groups. After thorough washing, couple Fmoc-Dbz(Alloc)-OH (3 eq) using HCTU (3 eq) and DIPEA (6 eq) in DMF for 2-4 hours. Monitor the coupling completion using the Kaiser test, and repeat if necessary. Wash the resin sequentially with DMF, DCM, and MeOH, then dry in vacuo over KOH.
Step 3: Quality Control - Determine the loading capacity of the resin using the UV absorbance method (Method 11 as described in Sigma-Aldrich protocols) [4]. Typical loading efficiencies should exceed 0.2 mmol/g for optimal results in peptide synthesis.
The initial amino acid coupling to Dbz-Alloc resin requires careful attention to prevent dipeptide formation and enantiomerization:
Alloc Deprotection - Swell the Dbz-Alloc resin in dry DCM, then add Pd(PPh₃)₄ (0.35 eq relative to resin loading) under nitrogen atmosphere. Stir gently for 2-4 hours at room temperature, then wash extensively with DCM containing 0.5% DIPEA and 0.5% sodium diethyldithiocarbamate to remove palladium residues [3].
First Amino Acid Coupling - The coupling method varies depending on the C-terminal amino acid:
Capping Step - After successful coupling of the first amino acid, cap any unreacted Dbz amines using acetic anhydride (11 eq) and collidine (3.3 eq) in DMF for 20 minutes [2]. This critical step prevents truncated sequences from propagating during subsequent coupling cycles.
Table 1: Coupling Conditions for Different Amino Acid Types on Dbz-Alloc Resin
| Amino Acid Category | Activation Method | Coupling Time | Special Considerations |
|---|---|---|---|
| Ile, Val, Thr, Pro, Arg | HATU/DIPEA | 1-2 hours | Double coupling recommended |
| Glycine | Pfp ester/HOBt | 1 hour | Minimizes racemization |
| Other Standard Amino Acids | HCTU/DIPEA | 1 hour | Standard protocol |
| Cysteine, Histidine | HATU/DIPEA | 1-2 hours | Avoid DMAP-containing methods |
Following the successful incorporation of the first amino acid, standard Fmoc-SPPS protocols can be employed for chain elongation with minor modifications to optimize results with the Dbz-Alloc system:
Standard Coupling Cycle - Use Fmoc-AA-OH (4-6 eq) with DIC (4-6 eq) and Oxyma Pure (4-6 eq) in DMF for 2 hours coupling time [3]. For difficult sequences, extend coupling time to 4 hours or implement double coupling strategies.
Fmoc Deprotection - Treat with 20% piperidine containing 0.1% Oxyma Pure in DMF (2 × 10 minutes) for efficient Fmoc removal while minimizing side reactions [3].
Capping Strategy - Implement regular capping steps every 5-10 residues using acetic anhydride (11 eq) and collidine (3.3 eq) in DMF for 20 minutes to terminate any truncated sequences [2] [3].
Resin Selection - The Dbz-Alloc linker has been successfully employed on various solid supports, including Rink Amide MBHA, PAL-PEG-PS, and ChemMatrix resins, with the latter particularly beneficial for hydrophobic peptide sequences [2].
The workflow for complete peptide synthesis using Dbz-Alloc resin, from initial preparation to final cleavage, is illustrated below:
Once peptide chain assembly is complete, the fully protected peptide must be cleaved from the resin with simultaneous side-chain deprotection:
Standard Cleavage Cocktail - Use Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) for 2-3 hours at room temperature for peptides containing cysteine residues [3].
Alternative Cocktail for Methionine - For peptides containing methionine residues, use TFA/TIPS/water/DCM/NH₄I/DTT (87:5:2.5:2.5:0.5:2.5) to minimize oxidation side reactions [3].
Workup Procedure - Precipitate the crude peptide in cold diethyl ether, collect by centrifugation, and wash repeatedly with fresh ether. Dissolve the pellet in water/ACN/acetic acid (65:25:10) and lyophilize before purification [3].
The key activation step that enables the Dbz linker to function as a thioester precursor is its conversion to the N-acylbenzimidazolinone (Nbz) intermediate:
Activation Protocol - Dissolve the purified peptide in a minimal amount of DMF or NMP. Add 4-nitrophenyl chloroformate (10 eq) and DIPEA (20 eq) and stir for 1 hour at room temperature. The 4-nitrophenyl carbonate intermediate forms initially, which then undergoes intramolecular cyclization to form the Nbz species upon extended stirring [1] [2].
Oxidative Activation Alternative - For acid-sensitive peptides or when working with unprotected peptides, an alternative activation pathway uses sodium nitrite treatment at pH 2-3 and -15°C to convert the Dbz moiety to a benzotriazole (Bt) intermediate, which can then be displaced by external thiols [1].
Purification Option - The Nbz-activated peptide can be purified at this stage using reversed-phase HPLC, providing a stable intermediate that can be characterized and stored for future thioester formation [2].
The final conversion of the Nbz-activated peptide to the active thioester occurs under native chemical ligation conditions:
Standard Thiolysis Conditions - Add MPAA (50-100 eq) and TCEP (20-50 eq) to the Nbz-activated peptide in ligation buffer (6 M GnHCl, 0.1 M phosphate, pH 7.0-7.5). The reaction is typically complete within 2-12 hours, depending on the peptide sequence and C-terminal residue [1] [5].
In situ Activation Approach - For improved efficiency, the purified peptidyl-Dbz can be directly subjected to ligation conditions containing both 4-NPCF (10 eq) and MPAA (100 eq), allowing simultaneous Nbz formation and thioester generation in one pot [1].
Ligation Application - The resulting peptide thioester can be directly used for native chemical ligation with a second peptide containing an N-terminal cysteine residue to form a larger protein or cyclic peptide [1] [5].
Table 2: Troubleshooting Common Issues in Dbz-Alloc Peptide Synthesis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low purity after synthesis | Incomplete Alloc deprotection; Over-acylation | Extend Pd-catalyzed deprotection time; Implement capping steps |
| Poor Nbz formation | Incorrect 4-NPCF stoichiometry; Incompatible solvents | Use fresh 4-NPCF; Ensure anhydrous DMF or NMP |
| Inefficient thioester formation | Insufficient thiol concentration; Oxidation of thiol | Increase MPAA to 100 eq; Include TCEP as reducing agent |
| Low ligation yields | Competing hydrolysis; Poor solubility | Use concentrated solutions; Include chaotropes like GnHCl |
The Dbz-Alloc resin represents a significant advancement in Fmoc-compatible peptide thioester synthesis, effectively addressing the limitation of over-acylation that plagued the original Dbz linker. Through the strategic incorporation of an Alloc protecting group, this method ensures high-fidelity peptide chain elongation while maintaining the advantages of the Dbz safety-catch mechanism. The compatibility with standard Fmoc-SPPS protocols and commercial resins makes it accessible to most peptide chemistry laboratories.
The utility of the Dbz-Alloc approach has been demonstrated in the synthesis of challenging biological targets, including histone proteins with post-translational modifications [2], linker histone H1.2 [5], and LC3A and LC3B activity-based probes for autophagy research [3]. The method's robustness and compatibility with convergent synthetic strategies like convergent hybrid phase native chemical ligation (CHP-NCL) further enhance its value in modern chemical protein synthesis [5].
As the demand for synthetic proteins and peptides with precise modifications continues to grow in chemical biology and drug development, the Dbz-Alloc resin provides a reliable and versatile platform for the production of these sophisticated molecular tools.
The 3,4-diaminobenzoic acid (Dbz) linker is a cornerstone of the safety-catch approach for generating peptide C-terminal thioesters, which are essential for Native Chemical Ligation (NCL) in protein synthesis [1] [2]. Traditionally, incorporating this linker into solid-phase peptide synthesis (SPPS) has been challenging due to difficulties in monitoring reactions and the need for chromatographic purification of building blocks [1].
An improved, efficient one-step synthesis has been developed to couple 3,4-diaminobenzoic acid directly with Fmoc-amino acids. This method produces Fmoc-amino acid-Dbz-OH derivatives in high yields, typically using simple precipitation as the primary purification method, making it highly suitable for widespread application and large-scale production [1].
This protocol describes the optimized synthesis of Fmoc-Phe-Dbz-OH (1c) as a representative example.
Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve Fmoc-Phe-OH (1.0 equivalent) in DMF (0.26 M concentration). Add N-Methylmorpholine (NMM, 2.0 equivalents) and HATU (1.2 equivalents). Stir the activation mixture for 60 minutes at room temperature [1].
Coupling: In a separate vessel, suspend 3,4-diaminobenzoic acid (Dbz, 1.3 equivalents) in a minimal volume of DMF. Add the Dbz suspension to the activated Fmoc-amino acid solution in four equal portions at 10-minute intervals. This portion-wise addition is critical to prevent Dbz self-coupling. Allow the reaction to proceed for 140 minutes at room temperature under nitrogen [1].
Work-up and Purification:
The following diagram illustrates the workflow for this one-step synthesis and purification process:
The table below summarizes the isolated yields for a range of Fmoc-amino acid-Dbz-OH derivatives synthesized using this optimized one-step method, demonstrating its broad applicability [1].
Table 1: Yields of Fmoc-amino acid-Dbz-OH Derivatives via One-Step Synthesis
| Amino Acid Derivative | Abbreviation | Isolated Yield (%) | Purification Notes |
|---|---|---|---|
| Phenylalanine | 1c | 91% | Standard precipitation |
| Alanine | - | 83-87% | Standard precipitation |
| Leucine | - | 83-87% | Standard precipitation |
| Valine | - | 83-87% | Standard precipitation |
| Glycine | 1e | 90% | Washed with 2% MeOH in DCM |
| Methionine | 1h | 86-94% | Standard precipitation |
| Aspartic Acid | 1i | 86-94% | Standard precipitation |
| Lysine | 1j | 86-94% | Standard precipitation |
| Serine | 1k | 78% | Acetone-H₂O reprecipitation |
| Glutamic Acid | 1l | 82% | Acetone-H₂O reprecipitation |
| (2-naphthyl)alanine | 1m | 50% | Standard precipitation |
| 6-Aminohexanoic Acid | 1n | 65% | Standard precipitation |
| Isoleucine | 1o | 91% | Washed with DCM/Hexane (1:1) |
| Cystine | 1q | 60-83% | Acetone-H₂O reprecipitation |
| Threonine | 1r | 60-83% | Acetone-H₂O reprecipitation |
| Arginine | 1s | 60-83% | Acetone-H₂O reprecipitation |
| Tryptophan | 1t | 60-83% | Acetone-H₂O reprecipitation |
| Tyrosine | 1u | 60-83% | Acetone-H₂O reprecipitation |
| Asparagine | 1v | 60-83% | Acetone-H₂O reprecipitation |
| Histidine | 1w | 40% | Required chromatographic separation |
The primary application of Fmoc-amino acid-Dbz-OH is the facile preparation of peptide thioesters via Fmoc-SPPS, which are indispensable for NCL [1] [2]. This method has been successfully used in advanced synthesis strategies, including the Convergent Hybrid Phase Native Chemical Ligation (CHP-NCL), enabling the efficient total chemical synthesis of large proteins like the 212-residue linker histone H1.2 from multiple peptide segments [3]. Furthermore, the synthesis of unnatural amino acid derivatives like Fmoc-6-aminohexanoic acid-Dbz-OH (Fmoc-Ahx-Dbz-OH) provides valuable linkers for creating peptide conjugates in biomedical research [1].
Problem: Low yield or impure product.
Problem: Formation of benzimidazole side product.
Problem: Low recovery of product with polar amino acids (e.g., Ser, Thr, Arg).
Peptide-N-acyl-benzimidazolinone (Nbz) conjugates represent a crucial intermediate in the production of peptide thioesters, which are essential building blocks for native chemical ligation (NCL) approaches in protein synthesis. The development of robust methods for their preparation via automated Fmoc-solid-phase peptide synthesis (SPPS) addresses a significant challenge in chemical biology—the efficient generation of C-terminal thioesters under conditions compatible with standard Fmoc protocols. Traditional methods for thioester synthesis are often incompatible with Fmoc-SPPS due to the lability of thioester linkages under basic conditions required for Fmoc deprotection. The N-acylurea approach, pioneered by Blanco-Canosa and coworkers, utilizes a 3,4-diaminobenzoic acid (Dbz) linker that can be chemically modified post-synthesis to afford the active Nbz species [1].
Recent advancements have identified a critical limitation in this approach: the unprotected Dbz linker is susceptible to over-acylation side reactions during peptide chain elongation, particularly when synthesizing glycine-rich sequences or longer peptides. This results in branched and acetylated side products that compromise synthetic purity and yield. A reversible protection strategy using allyloxycarbonyl (Alloc) protection of the Dbz amine has been developed to mitigate these issues, enabling higher synthetic purity and compatibility with automated SPPS platforms. This application note details a optimized protocol for the automated preparation of peptide-Nbz conjugates using protected Fmoc-Dbz(Alloc) chemistry, providing researchers with a reliable methodology for producing high-quality intermediates for protein semi-synthesis [1].
Table 1: Essential Reagents for Automated SPPS of Peptide-Nbz Conjugates
| Category | Specific Reagents | Notes & Specifications |
|---|---|---|
| Resins | Fmoc-Dbz(Alloc) base resin | Commercially available; compatible with most C-terminal amino acids |
| Amino Acid Derivatives | Fmoc-amino acids | Standard derivatives with appropriate side-chain protection |
| Coupling Reagents | HATU (0.45 M in DMF), HBTU | High-quality reagents for efficient coupling |
| Activation Bases | DIPEA (N,N-Diisopropylethylamine) | Freshly distilled for optimal performance |
| Fmoc Deprotection | Piperidine (20% in DMF) | Standard solution for Fmoc removal |
| Alloc Deprotection | Pd(PPh₃)₄, Phenylsilane | In dimethylformamide (DMF) |
| Nbz Formation | p-Nitrophenylchloroformate, N-Methylmorpholine | For post-synthetic conversion to Nbz |
| Solvents | DMF, DCM, Diethyl ether, TFA | Anhydrous DMF for SPPS; HPLC-grade for purification |
The Fmoc-Dbz(Alloc) base resin serves as the foundation for this methodology, providing orthogonal protection that prevents over-acylation during chain assembly. This resin is commercially available or can be prepared manually following established procedures. When working with glycine-rich sequences or challenging peptides, consider incorporating Fmoc-(Dmb)Gly-OH for the C-terminal glycine residue to provide additional steric bulk that minimizes over-acylation at the initial coupling stage [1].
The modular design of the SPPS Chemputer offers particular advantages for this protocol, as it enables seamless integration of both standard SPPS operations and specialized chemical modifications within a single, uninterrupted automated workflow. This system's programmability through the Chemical Description Language (χDL) allows for precise control over synthetic parameters and high reproducibility [2].
Iterative Deprotection-Coupling Cycles:
Special Considerations for Problematic Sequences:
Alloc Deprotection:
Nbz Formation:
Cleavage and Isolation:
The following workflow diagram illustrates the complete automated process:
The implementation of Alloc protection for the Dbz linker represents a critical advancement in minimizing side reactions during SPPS. Comparative studies between protected and unprotected approaches demonstrate significant improvements in synthetic efficiency, particularly for challenging sequences.
Table 2: Comparison of Protected vs. Unprotected Dbz Strategies
| Parameter | Unprotected Dbz Linker | Alloc-Protected Dbz Linker |
|---|---|---|
| Over-acylation Products | Significant (9-12% for model peptides) | Effectively eliminated |
| Compatibility with Capping Steps | Poor (leads to acetylated byproducts) | Excellent (no side reactions) |
| Gly-Rich Sequence Performance | Poor (multiple branched products) | Good (minimal side products) |
| Overall Crude Purity | Moderate (40-70%) | High (79-95%) |
| Compatibility with Automation | Limited | Excellent |
Research findings indicate that the unprotected Dbz linker is particularly problematic during the synthesis of glycine-rich sequences, such as those derived from histone H4 (e.g., SGRGKGGKGLGKGG). Analysis by RP-HPLC and MALDI-TOF MS revealed not only the desired products but also a range of larger species attributed to extraneous acylation of the Dbz during coupling cycles. These included significant amounts of fully branched products where two complete peptide chains were coupled to the Dbz linker, as well as a "ladder" of additional species originating at various points in the sequence [1].
The optimized protocol has been successfully applied to various peptide sequences, demonstrating its versatility and robustness across different sequence types and lengths.
Table 3: Synthesis Results for Representative Peptide Sequences
| Peptide Name | Sequence | Length (aa) | Crude Purity | Key Challenges | Solution Applied |
|---|---|---|---|---|---|
| ACP(65-74) | VQAAIDYING | 10 | >87% | Standard reference | Optimized coupling parameters |
| 18A | Ac-KLLKLLLKLWKLLLKLLK-CONH₂ | 18 | >87% | Amphipathic helix | Standard protocol |
| GHRH(1-29) | H₂N-YADAIFTSYRKVLGQLSARKLLQDIMSRQQGESNQERGARARL-COOH | 29 | >87% | Long sequence | Extended coupling times |
| Semaglutide | H₂N-Y✓XQGTFTSDYSK✓LDK✓RAQDFVQWLMNT-COOH ✓=Aib, X=E glu side chain lipidation | 31 | High (reported) | Multiple modifications | Integrated lipidation | | Histone H4-derived | SGRGKGGKGLGKGG | 14 | Improved | Glycine-rich | Alloc protection critical |
The integration of advanced automation platforms like the SPPS Chemputer has enabled remarkable reproducibility and efficiency in peptide synthesis. This system has demonstrated the capability to perform up to 1635 unit operations over 85 hours of continuous activity, producing peptides with high crude purities exceeding 79% [2]. The system's programmability through the Chemical Description Language (χDL) allows for precise encoding of synthetic procedures, ensuring consistency and reproducibility across multiple syntheses.
Table 4: Troubleshooting Guide for Peptide-Nbz Conjugate Synthesis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Crude Purity | Incomplete couplings, over-acylation | Implement double couplings for difficult residues; ensure proper Alloc protection |
| Failed Alloc Deprotection | Degraded palladium catalyst, oxygen exposure | Use fresh Pd(PPh₃)₄; maintain inert atmosphere |
| Poor Nbz Formation | Moisture in reagents, insufficient activation | Use anhydrous solvents; ensure adequate p-nitrophenylchloroformate equivalents |
| Low Yield After Cleavage | Incomplete precipitation, solubility issues | Ensure ether is pre-chilled to -20°C; consider alternative anti-solvents |
| Multiple Side Products | Over-acylation at Dbz, inadequate capping | Verify Alloc protection before chain assembly; implement acetylation capping steps |
For Challenging Sequences: When synthesizing sequences with multiple glycine residues or potential for aggregation, incorporate the following enhancements:
Quality Control Measures:
Scale-Up Considerations:
Peptide-Nbz conjugates serve as essential intermediates for the production of peptide thioesters used in native chemical ligation, enabling the synthesis of complex proteins and peptide-drug conjugates (PDCs). The pharmaceutical relevance of these methodologies is evidenced by the growing market for peptide-based therapeutics, with the peptide-drug conjugates market expected to grow at a CAGR of 28.73% from 2025 to 2032, reaching USD 13.8 billion by 2032 [3].
The robust synthesis of peptide thioesters via Nbz intermediates facilitates the development of targeted therapies, including:
The automated SPPS protocol for peptide-Nbz conjugate preparation described in this application note provides researchers with a reliable and efficient method for producing key intermediates in protein chemical synthesis. The integration of Alloc-protected Dbz linker technology addresses previous limitations with over-acylation, enabling the synthesis of challenging sequences with high crude purity.
Future developments in this field are likely to focus on several key areas:
This protocol represents a significant advancement in the field of peptide synthesis, providing researchers with a robust methodology for accessing complex peptide architectures essential for cutting-edge research in chemical biology and therapeutic development.
C-terminal functionalization of peptides represents a crucial methodology in chemical biology and pharmaceutical development, enabling the creation of novel bioconjugates, drug delivery systems, and molecular probes. The C-terminus of peptides and proteins plays a critical role in regulating biological activity and cellular trafficking, serving as a recognition signal for numerous cellular processes [1]. Synthetic manipulation of this terminus allows researchers to introduce diverse functional elements—including fluorophores, biotin tags, lipids, and protein domains—while preserving the native structure and function of the peptide backbone.
The development of robust methods for C-terminal modification has expanded the toolkit available to researchers working in targeted therapeutics and diagnostic applications. From creating peptide-drug conjugates to developing novel biomaterials, C-terminal functionalization strategies provide versatile approaches to modulate the properties and functions of peptide-based molecules. This review comprehensively examines the key strategic considerations, detailed protocols, and emerging methodologies in the field of C-terminal functionalized peptide synthesis, providing researchers with practical guidance for implementing these techniques in their own work.
Peptide synthesis fundamentally follows two directional strategies, each with distinct advantages and limitations:
C-to-N synthesis: This traditional approach involves elongating the peptide chain from the C-terminus toward the N-terminus and represents the most widely adopted methodology in both solid-phase and solution-phase peptide synthesis [2] [3]. In this approach, the C-terminus of the incoming amino acid is activated and coupled to the N-terminus of the growing peptide chain. This method requires extensive use of protecting groups to prevent unwanted side reactions and requires careful optimization to minimize epimerization at each coupling step.
N-to-C synthesis: This less common approach offers potential advantages in atom economy and reduced environmental impact by minimizing protecting group manipulations [3]. However, it presents significant challenges in suppressing epimerization at the C-terminus amino acid stereocenter during chain elongation. Recent methodological advances have begun to address these limitations through innovative approaches utilizing peptide thiocarboxylic acid platforms and optimized additives that suppress epimerization to acceptable levels (<1%) [3].
Table 1: Comparison of Peptide Synthesis Directional Strategies
| Characteristic | C-to-N Synthesis | N-to-C Synthesis |
|---|---|---|
| Maturity of technology | Well-established, widely used | Less common, emerging methods |
| Protecting group requirements | Extensive | Minimal |
| Epimerization risk | Moderate, controllable | High, requires careful optimization |
| Atom efficiency | Low (large MW reagents) | High |
| Environmental impact | High waste production | Lower waste production |
| Suitable applications | Routine peptide synthesis, complex sequences | Greener chemistry approaches, specific modifications |
The choice of protecting group strategy fundamentally influences synthesis efficiency, side product formation, and final peptide quality. Two primary protection schemes dominate modern peptide synthesis:
Boc/Bzl (tert-butoxycarbonyl/benzyl) scheme: This approach utilizes acid-labile N-terminal Boc protection and benzyl-based side chain protection. Boc deprotection requires moderately strong acids such as trifluoroacetic acid (TFA), while final cleavage of side chain protecting groups and resin linkage requires strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) [2] [4]. The requirement for specialized equipment to handle HF makes this approach less accessible for some laboratories, though it remains preferred for complex peptide synthesis or sequences prone to aggregation during synthesis.
Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) scheme: Developed later than Boc chemistry, this approach employs base-labile Fmoc protection for the N-terminus (removed with piperidine) and acid-labile tBu protection for side chains [2] [4]. The final cleavage under mild acidic conditions (typically 50-95% TFA) makes Fmoc chemistry more accessible and easily scalable without specialized equipment. This scheme is particularly advantageous for acid-sensitive peptides and those requiring side-chain modifications during synthesis [4].
Table 2: Comparison of Protection Schemes in Peptide Synthesis
| Parameter | Boc/Bzl Scheme | Fmoc/tBu Scheme |
|---|---|---|
| N-α-deprotection | 50% TFA in DCM | 20-40% piperidine in DMF |
| Final cleavage | HF, TFMSA (strong acids) | 50-95% TFA (mild acid) |
| Side chain protection | Benzyl (Bzl) derivatives | tert-butyl (tBu) derivatives |
| Equipment needs | Specialized for HF handling | Standard glassware sufficient |
| Scale limitations | Limited by HF apparatus | Any scale |
| Recommended for | Difficult sequences, base-sensitive peptides | Acid-sensitive peptides, side-chain modifications |
The choice of solid support fundamentally determines the functionality present at the C-terminus of the synthesized peptide. Different resins contain specific linkers that cleave under particular conditions to yield the desired C-terminal moiety:
Peptide acids: Wang and 2-chlorotrityl resins are most commonly used for generating C-terminal carboxylic acids under standard TFA cleavage conditions [4]. The 2-chlorotrityl resin exhibits particularly high acid sensitivity, allowing cleavage with very mild acid conditions (1% TFA) that preserve side-chain protecting groups—an essential feature for synthesizing protected fragments for subsequent convergent coupling [4].
Peptide amides: Rink amide and Sieber amide resins provide efficient access to C-terminal amides, which are particularly important for mimicking internal protein segments or enhancing metabolic stability [4]. These resins yield the desired C-terminal amide functionality upon standard TFA cleavage, with Sieber amide resin being cleaved under even milder conditions (1-2% TFA) for preservation of side-chain protection [4].
Specialized functionalities: For advanced applications, specialized resins enable access to diverse C-terminal modifications:
Beyond the specific C-terminal functionality, resin physical properties significantly impact synthesis efficiency:
Substitution level: This parameter (measured in mmol/g) determines the loading capacity of the resin and should be matched to peptide length [4]:
Resin matrix composition: While traditional polystyrene resins work well for routine syntheses, TentaGel resins incorporating polyethylene glycol spacers provide a more polar, peptide-like environment that reduces aggregation issues, especially for challenging sequences [4]. Surface-functionalized resins that confine reactive sites to a thin layer on bead surfaces offer enhanced accessibility for long or difficult sequences [4].
Sortase-mediated transpeptidation provides a powerful biological tool for site-specific C-terminal functionalization of proteins and peptides. This enzymatic approach leverages the natural specificity of sortase A from Staphylococcus aureus, which recognizes the LPXTG motif (where X is any amino acid) [5] [6]. The enzyme cleaves between the threonine and glycine residues, forming a thioester intermediate that subsequently reacts with nucleophilic oligoglycine substrates (typically G3-5) containing the desired functional group [5].
Reaction optimization: Standard sortase-mediated reactions typically employ 5-50 μM sortase A, 100 μM target protein/peptide containing the LPXTG motif, 1-4 mM oligoglycine nucleophile substrate, and 10 mM CaCl2 in compatible buffers (e.g., Tris-HCl, pH 7.5) [5] [6]. Reaction times range from minutes to several hours at room temperature, with extended incubations sometimes improving yields for less efficient reactions.
Applications: This method has been successfully applied to diverse labeling applications including:
Diagram 1: Sortase-Mediated C-Terminal Functionalization Mechanism
Chemical approaches to C-terminal functionalization provide versatile alternatives to enzymatic methods, particularly for peptides without sortase recognition motifs:
Orthogonal protection strategies: Selective side-chain deprotection enables specific modification at aspartic/glutamic acid residues or at lysine residues near the C-terminal region. The Fmoc/Dde strategy has become standard for introducing branched modifications or cyclic structures, as Dde and ivDde protecting groups remain stable during standard Fmoc deprotection but can be selectively removed with 2% hydrazine in DMF [7]. This allows selective unmasking of specific amino groups for modification while keeping other side chains protected.
Convergent synthesis: Protected peptide fragments synthesized on 2-chlorotrityl resin (cleaved with mild acid) can be coupled in solution to build larger constructs with specific C-terminal modifications [4]. This approach benefits from intermediate purification of each fragment before final assembly, potentially improving overall purity and yield for complex modified peptides.
Chemical labeling of C-terminal functionalities: Direct modification of native C-terminal carboxylic acids can be achieved through various strategies:
Protocol 1: Standard Fmoc SPPS for C-Terminal Functionalized Peptides
Materials:
Procedure:
Notes:
Protocol 2: Enzymatic C-Terminal Functionalization with Sortase A
Materials:
Procedure:
Optimization tips:
Diagram 2: C-Terminal Functionalization Workflow Strategies
Recent innovations in sortase technology have expanded its applications beyond traditional C-terminal labeling. The sortase-mediated swapping approach enables efficient N-terminal labeling or simultaneous cleavage and labeling of fusion proteins [6]. This method involves incorporating an LPETGn motif (n > 2) at the protein N-terminus, which upon reaction with sortase generates an in situ oligoglycine-protein that acts as a nucleophile for LPETG-containing probes [6]. This technique enables one-step N-terminal labeling with near-quantitative yields without prior modification beyond genetic incorporation of the recognition motif.
The development of practical N-to-C peptide synthesis represents a significant advancement in sustainable peptide chemistry [3]. This approach utilizes catalytic peptide thioacid formation and oxidative peptide bond formation with main chain-unprotected amino acids under aerobic conditions [3]. Key advantages include:
This methodology has been successfully demonstrated in the synthesis of the nonapeptide DSIP (delta sleep-inducing peptide), showcasing its practicality for bioactive peptide production [3].
The continuing development of orthogonal protecting groups enables increasingly complex peptide architectures and modifications. Groups like Dde, ivDde, Mtt, and Mmt offer differential stability toward various deprotection conditions, allowing selective unmasking of specific functional groups for modification [7]. These advancements support the synthesis of:
Table 3: Orthogonal Protecting Groups for Advanced Peptide Synthesis
| Protecting Group | Removal Conditions | Stability | Common Applications |
|---|---|---|---|
| Dde/ivDde | 2% hydrazine in DMF | Stable to piperidine and TFA | Lysine side-chain protection |
| Mtt | 1% TFA in DCM or specific solvent mixtures | Stable to piperidine | Orthogonal Lys/Orn protection |
| Mmt | AcOH/TFE/DCM or HOBt in DCM/TFE | More labile than Mtt | Acid-sensitive protection |
| Alloc | Pd(0) catalysts | Stable to piperidine and TFA | Orthogonal to standard schemes |
C-terminal functionalized peptide synthesis encompasses a diverse toolkit of chemical and enzymatic approaches that enable precise modification of peptide termini for specific research and therapeutic applications. The strategic selection of synthesis direction, protection scheme, solid support, and functionalization method fundamentally influences the success and efficiency of these endeavors. As the field advances, emerging techniques in enzymatic ligation, sustainable synthesis, and orthogonal protection strategies continue to expand the possibilities for peptide-based molecule design. By applying the principles and protocols outlined in this review, researchers can effectively implement C-terminal functionalization strategies to advance their work in chemical biology, drug development, and biomaterials engineering.
The Dbz (3,4-diaminobenzoic acid) linker represents a significant advancement in solid-phase peptide synthesis (SPPS), particularly for the synthesis of cyclic peptides and C-terminal modified peptides. This linker system functions as a safety-catch mechanism that remains stable throughout standard peptide elongation conditions but can be selectively activated for cleavage with specific nucleophiles, enabling precise control over the C-terminal functionality of the synthesized peptide. The unique property of the Dbz linker lies in its ability to be converted to a benzotriazole (Bt) moiety, which serves as an excellent leaving group during nucleophilic cleavage, facilitating the formation of cyclic peptides through intramolecular attack or the introduction of various C-terminal functionalities [1] [2].
The development of Dbz linker technology addresses a fundamental challenge in SPPS: the controlled functionalization of the C-terminus. Traditional solid-phase synthesis approaches typically anchor the C-terminus to the resin, making it inaccessible for modification until the final cleavage step. The Dbz linker system overcomes this limitation by providing a versatile platform for on-resin C-terminal modification, which is particularly valuable for constructing head-to-tail cyclic peptides where the C-terminal carboxyl group must be activated for amide bond formation with the N-terminus [3] [2]. This technical capability has positioned Dbz chemistry as an important tool in the synthesis of complex peptide architectures with potential applications in drug development and chemical biology.
The Dbz linker operates through a multi-step mechanism that transforms a stable anchor into a reactive intermediate capable of participating in various cyclization and functionalization reactions. The process begins with the incorporation of the Dbz moiety at the C-terminus of the peptide chain, followed by sequential transformations that ultimately enable cyclization or C-terminal modification. The chemical workflow proceeds through several key stages, each with distinct chemical transformations and intermediates.
Table 1: Key Stages in Dbz Linker Mechanism
| Stage | Chemical Transformation | Key Intermediate | Purpose |
|---|---|---|---|
| Initial Loading | Coupling of Dbz derivative to resin | Dbz-resin | Establishes anchor for peptide synthesis |
| Peptide Elongation | Standard Fmoc-SPPS | Protected peptide-Dbz-resin | Builds desired peptide sequence |
| Linker Activation | Cyclization with isoamyl nitrite | Benzotriazole (Bt) intermediate | Creates reactive leaving group |
| Cyclization/Cleavage | Nucleophilic displacement | Cyclic peptide or C-terminal functionalized peptide | Final product formation |
The transformation of the Dbz linker to the benzotriazole (Bt) active intermediate is a critical step that enables the diverse applications of this methodology. This conversion is achieved through diazotization and cyclization reactions using isoamyl nitrite, which transforms the stable Dbz moiety into a highly reactive Bt ester. This activated form readily undergoes nucleophilic substitution with various nucleophiles, including amines, alcohols, and thiols, allowing for the formation of cyclic peptides through intramolecular amide bond formation or the introduction of diverse C-terminal functionalities [2]. The efficiency of this activation step is remarkable, with reported conversions of 85-99% within 90 minutes to 3 hours when using isoamyl nitrite in DMF or DCM [2].
The following workflow diagram illustrates the complete Dbz-mediated cyclic peptide synthesis process:
Figure 1: Complete Workflow for Dbz-Mediated Cyclic Peptide Synthesis
The synthesis begins with the preparation of the Dbz-derived linker on a solid support. The 3,4-diaminobenzoic acid derivative is coupled to Rink amide resin using standard peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of catalysts like HOAt (1-hydroxy-7-azabenzotriazole). For the nitro-containing variant [Dbz(NO2)], the linker is coupled directly without additional modification, while the standard Dbz linker requires subsequent reduction of the nitro group to an amine using SnCl₂ in DMF [4] [2]. Following linker installation, the peptide chain assembly proceeds using standard Fmoc-SPPS protocols with appropriate side-chain protection strategies.
The step-by-step procedure for Dbz linker installation and peptide assembly is as follows:
Resin Preparation: Swell Rink amide MBHA resin (loading capacity: 0.5-0.7 mmol/g) in DMF for 30 minutes with gentle nitrogen bubbling. Typically, 350 mg of resin is used for a 0.2 mmol scale synthesis [5].
Fmoc Deprotection: Treat the swollen resin with 20% piperidine in DMF (2 × 10 mL for 10 minutes each) to remove the Fmoc protecting group. Wash thoroughly with DMF (3 × 10 mL) after deprotection.
Dbz Linker Coupling: Dissolve Fmoc-Dbz-OH or Fmoc-Dbz(NO2)-OH (3-5 equiv.) and HATU (4.9 equiv.) in DMF (5-10 mL). Add DIPEA (10 equiv.) to activate the carboxylic acid, then transfer the solution to the resin. React with gentle nitrogen bubbling for 1-2 hours. For Dbz(NO2), proceed to peptide assembly. For standard Dbz, reduce the nitro group using SnCl₂ (5 equiv.) in DMF for 2 hours [4] [2].
Peptide Chain Elongation: Conduct standard Fmoc-SPPS using Fmoc-protected amino acids (4-5 equiv.), HATU or HBTU (3.9-4.9 equiv.), and DIPEA (8-10 equiv.) in DMF. Couple each amino acid for 30-60 minutes with monitoring by ninhydrin test. Between couplings, remove the Fmoc group with 20% piperidine in DMF (2 × 10 minutes) [5].
Upon completion of the peptide chain assembly, the Dbz linker activation is performed to convert the stable anchor into the reactive benzotriazole (Bt) intermediate. This critical transformation enables subsequent cyclization or C-terminal functionalization. The activation is achieved by treating the resin-bound peptide with isoamyl nitrite (10 equiv.) in DMF or DCM for 90 minutes to 3 hours at room temperature. This diazotization and cyclization sequence transforms the Dbz moiety into the Bt active ester, which serves as an excellent leaving group for nucleophilic displacement [2].
The cyclization process proceeds as follows:
Linker Activation: After peptide assembly and final Fmoc removal, wash the resin thoroughly with DMF (3 × 10 mL) and DCM (3 × 10 mL). Treat the resin with a solution of isoamyl nitrite (10 equiv.) in DMF (10 mL) for 90 minutes to 3 hours at room temperature with gentle agitation. Monitor reaction completion by LC-MS if possible [2].
Cyclization/Cleavage: For head-to-tail cyclization, suspend the activated peptide-resin in a mixture of DCM and DMF (1:1) at a concentration of 0.1-0.5 mM. Add DIPEA (20-50 equiv.) to facilitate the intramolecular amide bond formation. Gently agitate the reaction mixture for 5-16 hours at room temperature. The dilute concentration is critical to minimize dimerization and oligomerization side reactions [6] [2].
Workup and Purification: Filter the resin and concentrate the solution under reduced pressure. Purify the crude cyclic peptide by preparative HPLC using a C18 column with a water-acetonitrile gradient (typically 5-95% acetonitrile with 0.1% TFA over 30 minutes). Characterize the final product by analytical HPLC and mass spectrometry [5] [2].
The Dbz linker methodology has proven particularly valuable for the synthesis of head-to-tail cyclic peptides, which represent an important class of bioactive compounds with enhanced metabolic stability and receptor binding affinity compared to their linear counterparts. The constrained conformation of cyclic peptides reduces their flexibility, leading to improved target specificity and proteolytic resistance [6] [7]. The Dbz approach facilitates cyclization by providing a controlled activation mechanism for the C-terminal carboxyl group, allowing efficient intramolecular amide bond formation with the N-terminal amine.
In a demonstration of its utility, the Dbz-Bt method was successfully applied to the synthesis of sunflower trypsin inhibitor-1 (SFTI-1), a potent 14-amino acid cyclic peptide that contains a head-to-tail cyclized backbone. Using the Dbz linker approach, researchers achieved the cyclization in 42% yield, highlighting the efficiency of this method for constructing biologically relevant cyclic peptide scaffolds [2]. The methodology is particularly advantageous for peptides containing sensitive residues or complex sequences that may be incompatible with other cyclization approaches, as the Dbz activation occurs under mild conditions with minimal epimerization.
The following diagram illustrates the head-to-tail cyclization strategy enabled by the Dbz linker:
Figure 2: Head-to-Tail Cyclization Strategy Using Dbz Linker
A critical aspect of the Dbz linker methodology is its compatibility with diverse amino acids and the minimization of racemization during the activation and cyclization steps. Extensive studies have demonstrated that the Dbz-Bt approach maintains excellent stereochemical integrity across a broad range of amino acid residues, making it suitable for synthesizing complex peptide sequences with precise chiral control.
Table 2: Amino Acid Compatibility with Dbz Linker Methodology
| Amino Acid | Yield Range (%) | Purity (%) | Racemization | Special Considerations |
|---|---|---|---|---|
| Leucine | 85-91 | 90-95 | Not detected | Standard performance |
| Phenylalanine | 88-90 | 90-95 | Not detected | Standard performance |
| Aspartic Acid | 85-87 | 90-95 | Not detected | OtBu side-chain protection |
| Glutamine | 84-86 | 90-95 | Not detected | Trt side-chain protection |
| Histidine | 80-82 | 90-95 | Not detected | Trt side-chain protection |
| Cysteine | 82-84 | 90-95 | Not detected | Trt side-chain protection |
| Lysine | 86-88 | 90-95 | Not detected | Boc side-chain protection |
| Tryptophan | 84-86 | 90-95 | Not detected | Boc side-chain protection |
| Arginine | 76-78 | 90-95 | Not detected | Pbf side-chain protection |
| Methionine | 88-90 | 90-95 | Not detected | Standard performance |
The data presented in Table 2 demonstrates that the Dbz linker methodology is broadly compatible with both standard and structurally complex amino acids, with no observed racemization across the tested residues [2]. This maintenance of stereochemical integrity is particularly valuable for the synthesis of biologically active peptides where chiral purity is essential for function. The slightly reduced yields observed for arginine-containing sequences may be attributed to the bulkiness of the Pbf protecting group rather than inherent incompatibility with the Dbz chemistry.
The Dbz-Bt methodology supports a diverse range of nucleophiles for both cyclization and C-terminal functionalization, significantly expanding its utility in peptide chemistry. This versatility enables researchers to tailor the C-terminal properties of peptides for specific applications, including native chemical ligation, bioconjugation, and prodrug strategies.
Table 3: Nucleophile Scope in Dbz-Bt Methodology
| Nucleophile | Product Type | Yield (%) | Reaction Time (h) | Applications |
|---|---|---|---|---|
| Water | Carboxylic acid | 82 | 2 | Activated C-terminus |
| Ethanol | Ethyl ester | 91 | 2 | Protected C-terminus |
| Propargylamine | Propargyl amide | 78 | 2 | Click chemistry conjugation |
| Aniline | Anilide | 66 | 5 | Aromatic functionalization |
| Mercaptopropionic Acid | Thioester | 80 | 2 | Native chemical ligation |
| Ammonia | Primary amide | 82 | 2 | C-terminal amidation |
The data in Table 3 illustrates the remarkable versatility of the Dbz-Bt approach in accommodating nucleophiles of varying steric and electronic properties [2]. The efficient formation of thioesters using mercaptopropionic acid is particularly noteworthy, as it provides a direct route to peptide thioesters suitable for native chemical ligation (NCL) without requiring additional activation steps. Similarly, the formation of propargyl amides enables subsequent bioconjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanding the utility of this methodology for preparing peptide-based probes and biomaterials.
The Dbz linker methodology offers several distinct advantages over traditional peptide cyclization approaches. Firstly, it provides a true safety-catch mechanism wherein the linker remains completely stable during standard SPPS conditions, including repeated Fmoc deprotections with piperidine and acidolytic cleavage of side-chain protecting groups. This stability ensures that premature cleavage or side reactions are minimized during peptide assembly. Secondly, the activation process using isoamyl nitrite is highly efficient (85-99% conversion) and proceeds under mild conditions compatible with most protected amino acid residues [2]. Thirdly, the methodology demonstrates exceptional stereochemical integrity, with no observed racemization across a wide range of amino acid residues, making it suitable for synthesizing enantiomerically pure cyclic peptides [2].
Despite these advantages, the Dbz methodology does present some practical limitations. The activation step requires the use of isoamyl nitrite, which may not be readily available in all synthetic laboratories. Additionally, the cyclization efficiency can be sequence-dependent, particularly for peptides containing sterically hindered C-terminal residues or those prone to aggregation. For sequences with multiple glycine residues or those rich in proline, alternative cyclization strategies might yield better results [4]. Finally, the need for dilute conditions during cyclization (typically 0.1-0.5 mM) requires substantial solvent volumes for larger-scale syntheses, which may present practical challenges in some settings [6].
Incomplete Activation: If linker activation is inefficient, ensure fresh isoamyl nitrite is used and increase the reaction time to 3 hours. Alternatively, use a higher concentration of isoamyl nitrite (up to 15 equiv.) in DMF with 0.1% HCl as catalyst [2].
Low Cyclization Yields: For difficult sequences, consider using higher dilution (0.1 mM), adding additives such as HOAt (1-2 equiv.), or employing alternative coupling agents like PyAOP. Elevated temperatures (35-45°C) can sometimes improve cyclization efficiency for conformationally constrained sequences [6].
Epimerization Concerns: Although the Dbz method typically shows minimal epimerization, for particularly sensitive sequences, add 2,6-lutidine (0.1 M) to the cyclization mixture to maintain neutral pH and minimize racemization [2].
Resin Handling: After activation, process the resin promptly as the Bt intermediate may gradually decompose upon prolonged storage. If necessary, the activated resin can be stored under argon at -20°C for up to 24 hours with minimal degradation [2].
The Dbz linker methodology represents a versatile and efficient platform for the synthesis of cyclic peptides and C-terminal functionalized peptides. Its safety-catch mechanism, excellent compatibility with diverse amino acid residues, and broad nucleophile scope make it particularly valuable for constructing complex peptide architectures with precision and control. The application of this methodology to the synthesis of biologically active cyclic peptides, such as sunflower trypsin inhibitor-1, demonstrates its practical utility in addressing challenging synthetic targets [2].
As the field of peptide-based therapeutics continues to expand, with over 40 cyclic peptide drugs currently approved and approximately one new cyclic peptide therapeutic approved per year [7], methodologies like the Dbz linker approach will play an increasingly important role in enabling the efficient synthesis of these complex molecules. The continued refinement and application of this technology will undoubtedly contribute to the development of novel peptide-based therapeutics targeting a wide range of human diseases.
Polymer-peptide conjugates are hybrid materials combining a synthetic polymer with a biologically active peptide. The primary goal is to enhance the therapeutic potential of peptides by improving their pharmacokinetics, stability, and targeting capabilities [1] [2] [3]. A key advantage over larger antibody-drug conjugates (ADCs) is their potential for higher tissue penetration, more accessible synthesis, and lower immunogenicity [1] [2].
A well-designed conjugate has three main components: the peptide, the linker, and the polymer scaffold.
| Component | Function | Key Considerations | Common Examples |
|---|---|---|---|
| Peptide | Targeting, Therapeutics, Penetration | Specificity, stability, susceptibility to degradation [2]. | CAQK (targets brain injury) [4], RGD (targets integrins) [2]. |
| Linker | Connects polymer and peptide; controls drug release | Stability in circulation, efficient release at target site [1] [2]. | Cleavable: pH-sensitive (e.g., hydrazone), enzyme-sensitive (e.g., Val-Cit), redox-sensitive (e.g., disulfide) [2]. Non-cleavable: Amide, thioether [2]. |
| Polymer | Improves pharmacokinetics, solubility, and stability | Molecular weight, architecture (e.g., 8-arm PEG), biodegradability [4] [3]. | Poly(ethylene glycol) (PEG), Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) [4] [3]. |
Here are detailed methodologies for key steps in conjugate synthesis and evaluation, synthesized from the available literature.
This protocol describes a common method for site-specific conjugation using a cysteine residue on the peptide.
Materials:
Procedure:
This protocol outlines how to assess the in vivo performance of a targeted conjugate.
Materials:
Procedure:
The following diagram illustrates the logical workflow for the design, synthesis, and evaluation of a polymer-peptide conjugate, as described in the protocols.
Despite their promise, several challenges hinder the clinical development of polymer-peptide conjugates [1] [2]:
The field is increasingly leveraging Artificial Intelligence (AI) to overcome these hurdles. AI can aid in the de novo design of targeting peptides with higher affinity, optimize linker structures for specific release profiles, and screen payloads for enhanced efficacy [2]. The establishment of databases like ConjuPepDB is also a crucial step in consolidating knowledge and supporting future research [5].
The available information has some gaps regarding your specific request:
To proceed, you could:
ConjuPepDB [5] for existing examples of conjugates using similar linker chemistry.
Histones are highly basic proteins essential for DNA packaging in eukaryotic cells, forming structural units called nucleosomes that compact approximately 1.8 meters of DNA into chromatin fibers approximately 9 micrometers in length. The nucleosome core consists of an octamer containing two copies each of four core histones (H2A, H2B, H3, and H4) around which DNA is wrapped, with linker histone H1 binding at DNA entry and exit sites to facilitate higher-order chromatin structure. Histones undergo numerous post-translational modifications including methylation, acetylation, phosphorylation, and ubiquitination that create the "histone code" regulating gene expression, DNA replication, and repair without changing the underlying DNA sequence. [1] [2]
The chemical synthesis of histones presents significant challenges due to their basic nature, numerous post-translational modifications, and the need for precise native structure. Traditional recombinant expression methods often cannot produce histones with specific, site-defined modifications required for epigenetic studies. Total chemical protein synthesis via native chemical ligation (NCL) has emerged as a powerful solution, enabling incorporation of precise modifications and unnatural amino acids. However, standard NCL requires peptide thioesters that are incompatible with conventional Fmoc-solid phase peptide synthesis (Fmoc-SPPS) due to thioester lability under basic conditions required for Fmoc removal. The development of 3,4-diaminobenzoic acid (Dbz) chemistry has provided a robust solution to this challenge, enabling efficient synthesis of peptide thioesters and complex modified histones. [3] [4] [5]
The Dbz approach utilizes an o-aminoanilide functional group that is stable during standard Fmoc-SPPS but can be efficiently converted to an N-acyl-benzimidazolinone (Nbz) group that serves as a crypto-thioester. This Nbz intermediate is stable to acidic cleavage conditions but undergoes rapid thiolysis at neutral pH to generate the required thioester for native chemical ligation. The mechanism involves two key steps: (1) initial acylation of the Dbz auxiliary with p-nitrophenylchloroformate to form a carbamate intermediate, and (2) base-induced cyclization to form the Nbz activating group. This crypto-thioester strategy enables standard Fmoc-SPPS of peptide segments while providing efficient access to thioester functionality only upon activation at neutral pH in aqueous buffers. [3] [5]
The Dbz method offers several significant advantages over other thioester synthesis approaches. Unlike direct thioester synthesis, the Dbz group is completely stable to piperidine used in Fmoc deprotection and to trifluoroacetic acid (TFA) cleavage cocktails. The method shows minimal epimerization (<2%) even at hindered C-terminal residues like valine and proline, and prevents diketopiperazine formation that plagues other approaches. Additionally, the Nbz peptides can be used directly in NCL without prior thioester isolation, as the thiolysis and ligation can occur in one pot, simplifying synthetic workflows. The Dbz group is compatible with a wide range of amino acid side chains and protecting groups commonly used in peptide synthesis, making it particularly valuable for complex targets like histones that often contain multiple modifications. [3] [4]
Materials:
Procedure:
Alternatively, pre-made Fmoc-AA-Dbz-OH derivatives can be synthesized separately and loaded onto the resin as single units to ensure isomeric purity and simplify the synthetic process. [3] [4]
Procedure:
For histone sequences, which are typically rich in basic residues (lysine, arginine), extended coupling times (90-120 minutes) may be necessary, particularly for sequences prone to aggregation. [3] [4]
Materials:
Procedure:
The Convergent Hybrid Phase Native Chemical Ligation (CHP-NCL) strategy has been successfully applied to the total chemical synthesis of linker histone H1.2 (212 residues) and CENP-A. This approach splits proteins into approximately 100-residue blocks, with each block assembled on solid support from synthetically accessible peptide fragments before ligation into full-length protein in solution. For histone H1.2 synthesis, eight peptide segments were divided into two blocks, with only one single final purification required. [4]
Procedure for Histone H1.2 Synthesis:
This CHP-NCL approach increased the yield of CENP-A synthesis by 2.5-fold compared to previous hybrid phase ligation methods and has been extended to generate post-translationally modified histones including phosphorylated and citrullinated forms. Fully synthetic H1.2 replicates the binding interactions of linker histones to intact mononucleosomes, confirming the functional integrity of synthetically prepared histones. [4]
Table 1: Peptide Synthesis Results Using Dbz Chemistry
| Peptide Sequence | Crude Purity (%) | Isolated Yield (%) | C-terminal Residue | Ligation Efficiency |
|---|---|---|---|---|
| LYRAG-Nbz | 95 | 90 | Glycine | >95% (2h) |
| LYRGA-Nbz | 90 | 70 | Alanine | >95% (2h) |
| LARGF-Nbz | 96 | 88 | Phenylalanine | >95% (2h) |
| LARGY-Nbz | 93 | 90 | Tyrosine | >95% (2h) |
| AYRGL-Nbz | 92 | 87 | Leucine | >95% (2h) |
| LYRAP-Nbz | 93 | 71 | Proline | ~70% (24h) |
| LYRGV-Nbz | 94 | 67 | Valine | ~80% (10h) |
| (29aa)Rvg-Nbz | 57 | 36 | Various | >90% (2h) |
Table 2: Histone Proteins Synthesized Using Dbz-CHP-NCL Approach
| Histone Protein | Length (residues) | Number of Segments | Total Yield | Modifications Incorporated |
|---|---|---|---|---|
| CENP-A | 139 | 5 | 2.5× improvement vs. previous method | Native post-translational modifications |
| Linker Histone H1.2 | 212 | 8 | High purity after single purification | Unmodified, phosphorylated, citrullinated forms |
The data demonstrate that Dbz chemistry provides high synthetic efficiency for a wide range of peptide sequences, with particularly good results for standard amino acids (glycine, alanine, phenylalanine, tyrosine, leucine) showing >90% crude purity and >85% isolated yield. More challenging residues like proline and valine at the C-terminus show slightly reduced but still acceptable yields. The successful synthesis of a complex 29-amino acid peptide derived from rabies virus glycoprotein (Rvg-Nbz) demonstrates the robustness of the method for longer, functionally diverse sequences. The application to full histone proteins shows that the CHP-NCL strategy enables efficient synthesis of proteins exceeding 200 amino acids with complex modification patterns. [3] [4]
Diagram 1: Dbz Activation and Native Chemical Ligation Workflow. This diagram illustrates the complete synthetic pathway from Dbz-functionalized resin to final ligated protein product through key intermediates including carbamate activation, Nbz formation, thioester generation, and native chemical ligation.
Diagram 2: Convergent Hybrid Phase Native Chemical Ligation (CHP-NCL) Strategy. This workflow shows the division of large proteins into manageable blocks assembled on solid support followed by convergent solution ligation, significantly improving yields for proteins exceeding 200 residues such as histones.
The Dbz thioester method represents a robust and efficient platform for the chemical synthesis of histones and other challenging proteins, enabling precise incorporation of post-translational modifications for epigenetic research and drug development. [3] [4] [5]
The fundamental operational principle involves two distinct phases: (1) peptide assembly where the linker remains completely stable to all deprotection and coupling conditions, and (2) linker activation through a specific chemical transformation that renders it cleavable under mild, selective conditions [2].
Sulfur-based SCLs utilize oxidation state changes to modulate linker stability. The ETB (4-((2-hydroxyethyl)thio)benzoic acid) linker exemplifies this approach [2]:
The related Mmsb/Mmtb (2-methoxy-4-methylsulfinylbenzyl alcohol/2-methoxy-4-methylthiobenzyl alcohol) pair operates through a complementary reductive activation mechanism, where the sulfoxide group provides stability during synthesis, and reduction to thioether enables acid cleavage [1].
The original safety-catch linker pioneered by Kenner and colleagues relies on N-alkylation to modulate reactivity [1]:
Ellman's modification improved this system by using a sulfamoylbenzamide scaffold that enhances NH acidity, enabling more efficient activation with iodoacetonitrile and expanding substrate compatibility [1].
The hydroxymethylbenzoic acid (HMBA) linker provides direct access to C-terminally modified peptides through nucleophilic cleavage [3]:
Table 1: Comparative Analysis of Major Safety-Catch Linker Systems
| Linker Type | Activation Method | Cleavage Conditions | Compatible Chemistry | C-Terminal Modifications |
|---|---|---|---|---|
| ETB Linker | Oxidation with m-CPBA (2 eq, 30 min) [2] | β-elimination with secondary amines [2] | Fmoc, Boc, Alloc, pNz [2] | Acid, amide, various nucleophiles |
| Kenner Sulfonamide | N-alkylation with CH₂N₂ or ICH₂CN [1] | Nucleophiles (amines, hydrazines, alkoxides) [1] | Fmoc, Boc, various coupling reagents [1] | Amides, esters, hydrazides |
| Mmsb/Mmtb | Reduction (e.g., with DTT) [1] | Acid (TFA) [1] | Fmoc, Boc [1] | Acid, amide |
| HMBA | None required [3] | Direct nucleophilic displacement [3] | Fmoc-SPPS [3] | Amides, esters, thioesters |
Table 2: Optimization Parameters for ETB Linker Oxidation
| m-CPBA Equivalents | Reaction Time | Oxidation Efficiency | Key Observations |
|---|---|---|---|
| 1.0 eq | 10 min | Partial oxidation | Mixed sulfide/sulfoxide/sulfone products [2] |
| 2.0 eq | 10 min | Major sulfone formation | Sulfone predominant with ~50% sulfoxide remaining [2] |
| 2.0 eq | 30 min | Complete oxidation | Full conversion to sulfone form [2] |
| 3.0 eq | 10-30 min | Complete oxidation | Full conversion to sulfone form [2] |
Resin Preparation and First Amino Acid Coupling
Peptide Assembly
Linker Activation and Cleavage
Choose SCLs based on your specific research needs:
Recent advances in SCL technology focus on improved orthogonality and expanded functionality:
Safety-catch linkers represent a powerful toolbox for advanced peptide synthesis, enabling precise C-terminal modifications essential for modern peptide-based drug development. The ETB linker system offers particularly versatile applications through its oxidative activation mechanism and compatibility with various nucleophiles. By selecting appropriate SCL strategies and optimizing cleavage conditions, researchers can efficiently generate diverse C-terminally modified peptides for pharmaceutical applications including native chemical ligation, structure-activity relationship studies, and peptide conjugate preparation.
Peptide hydrazides serve as versatile intermediates in modern peptide and protein chemistry, particularly as precursors to peptide thioesters for Native Chemical Ligation (NCL) and as valuable building blocks for C-terminal diversification in drug development. The Dbz (3,4-diaminobenzoic acid) moiety and its derivatives represent an important class of linkers and handles that facilitate access to these crucial compounds. These chemistries enable the synthesis of complex peptide architectures under mild conditions while maintaining compatibility with sensitive functional groups and post-translational modifications.
The development of Dbz-based approaches has addressed significant challenges in traditional peptide synthesis, including the need for high-temperature cyclization, extensive purification steps, and limitations in incorporating thermally-sensitive functionality. This document provides detailed application notes and protocols for implementing Dbz and related hydrazide chemistries, supported by quantitative data and optimized workflows for research and development applications.
The Dbz linker enables the synthesis of peptidic benzimidazoles through a concise solid-phase approach. This method benefits from being performed wholly on solid-phase at room temperature, resulting in minimal purification requirements and excellent tolerance of temperature-sensitive functionality. The benzimidazole moiety serves as a ubiquitous pharmacophore present in numerous anthelmintic, antibacterial, antiviral, antineoplastic, and antifungal drugs, making Dbz chemistry particularly valuable for developing novel bioactive compounds [1].
Dbz-inspired chemistry has evolved to include "R-Dbz" functionalities as thioester precursors for native chemical ligation. These linkers have the significant advantage of not requiring protection during peptide synthesis, thereby removing a deprotection step that was required for previous on-resin approaches to benzimidazole synthesis [1].
The Dbz cyclization mechanism proceeds through dehydrative ring closure during standard Fmoc-SPPS cleavage conditions (TFA/scavengers). The dependence of this cyclization on the amino acid side chain pendant to the nascent benzimidazole has been systematically investigated, revealing that conversion occurs readily during standard TFA cleavage conditions without additional material handling steps compared to standard Fmoc-SPPS procedures [1].
Table 1: Conversion Efficiency of Dbz to Benzimidazole Based on C-terminal Amino Acid
| Amino Acid | Relative Cyclization Efficiency | Notes |
|---|---|---|
| Ala, Gly, Ser | High | >70% conversion |
| Ile, Val, Trp | Low | Sterically bulky side chains |
| Phe, Tyr | Low | Sterically bulky side chains |
| Pro | Low | Backbone constrained |
| Asp, Glu | Moderate to High | Compatible with standard conditions |
The electronic properties of Dbz derivatives significantly impact cyclization rates. Electron-poor aromatic substitutions (e.g., Ph-Dbz) demonstrate clear rate-enhancement compared to methyl-substituted Dbz or electron-rich derivatives, providing a strategic approach to improve conversion for challenging sequences [1].
Principle: This protocol describes the concise synthesis of internal and C-terminal peptidic benzimidazoles using Dbz chemistry, compatible with Fmoc-SPPS methodologies [1].
Materials:
Procedure:
Technical Notes:
Principle: This method provides a practical approach for regeneration, loading, and storage of trityl-chloride resins for production of hydrazide-containing peptides, leveraging 9-fluorenylmethyl carbazate (Fmoc-NHNH₂) for enhanced stability [2].
Materials:
Procedure:
Resin Regeneration:
Fmoc-NHNH₂ Loading:
Resin Drying and Storage:
Safety Considerations:
Principle: This approach utilizes a designed dialkoxybenzyl linker to improve HPLC performance in purification and analysis of peptide hydrazides, providing superior peak shapes and enhanced synthetic yields [3].
Materials:
Procedure:
Applications:
Table 2: Performance Comparison of Dbz and Hydrazide Synthesis Methods
| Method | Key Advantages | Limitations | Typical Yields | Compatibility |
|---|---|---|---|---|
| Dbz On-Resin | Minimal purification; room temperature; tolerant of sensitive functionality | Lower efficiency with bulky C-terminal amino acids | 60-90% conversion | Oxidation-prone amino acids; thermal-sensitive groups |
| Fmoc-NHNH₂ Resin | Excellent shelf stability; standardized loading; compatible with automation | Requires SOCl₂ regeneration step | >85% | Broad compatibility with standard SPPS |
| Dab Linker | Superior HPLC performance; controllable cleavage; improved yields | Requires temperature optimization for complete deprotection | 80-95% | Ideal for difficult-to-purify sequences |
| Direct Hydrazinolysis | Straightforward synthesis; flexibility to access acid or thioester from same support | Variable yields based on C-terminal amino acid | 70-95% (sequence dependent) | Post-translational modifications; sensitive functional groups |
The dialkoxybenzyl linker approach demonstrates significant improvements in HPLC performance metrics:
Symmetry Factor Analysis:
Synthetic Yield Improvement:
Peptide hydrazides serve as versatile intermediates for C-terminal diversification, enabling efficient exploration of structure-activity relationships in drug development.
Conversion to Carboxylic Acids:
Conversion to Amides:
Biological Significance: In modelin-5 derivatives, the C-terminal modification significantly influenced antimicrobial activity:
Figure 1: Peptide Hydrazide Workflow for Protein Synthesis
Dbz and hydrazide chemistry enable efficient protein synthesis through native chemical ligation:
This approach has been successfully demonstrated in the synthesis of ubiquitin and other proteins, with improved efficiency due to enhanced purification of peptide segments [3].
Low Cyclization Efficiency in Dbz Chemistry:
HPLC Peak Tailing with Hydrazides:
Resin Stability Issues:
The environmental impact of peptide synthesis has become increasingly important in industrial applications:
Solvent Selection:
Atom Economy:
Dbz chemistry and peptide hydrazide synthesis represent powerful methodologies in the peptide chemist's toolbox, enabling efficient access to complex peptide architectures and novel therapeutics. The protocols outlined in this document provide researchers with standardized approaches for implementing these techniques, supported by quantitative performance data and troubleshooting guidance.
The continued evolution of Dbz-inspired linkers and hydrazide strategies addresses key challenges in peptide synthesis, including purification efficiency, compatibility with sensitive functionality, and environmental impact. These advances support the growing importance of peptide therapeutics in drug development and protein engineering applications.
The 3,4-diaminobenzoic acid (Dbz) linker represents a significant advancement in Fmoc solid-phase peptide synthesis (Fmoc-SPPS), particularly for the synthesis of challenging peptide sequences and C-terminal modified peptides. Traditional Fmoc-SPPS approaches face limitations in generating C-terminal thioesters, which are essential intermediates for native chemical ligation (NCL)—a powerful method for constructing proteins and cyclic peptides from unprotected peptide fragments. The Dbz linker addresses this fundamental challenge by providing a stable yet activatable handle that survives standard Fmoc-SPPS conditions but can be efficiently converted to reactive species for downstream applications [1]. This technology has enabled synthetic access to complex peptides and proteins that were previously difficult or impossible to obtain using conventional Fmoc-SPPS methodologies.
The Dbz linker system has evolved significantly since its initial introduction, with key developments including the orthogonally protected MeDbz variant and the more recent versatile Dbz linker that combines the advantages of both Dbz and MeDbz approaches. These linkers have proven particularly valuable for synthesizing "difficult sequences" characterized by high hydrophobicity, β-sheet forming tendencies, and sequences prone to aggregation during SPPS [2]. For research and development laboratories focused on peptide-based therapeutics, the Dbz linker provides a robust method for generating peptide thioesters, cyclic peptides, and protein semisynthesis intermediates without switching to the more hazardous Boc-SPPS strategy [1] [3].
The Dbz linker operates on the safety-catch principle, where the linker remains completely stable during standard peptide assembly and deprotection conditions but can be activated through specific chemical modifications at the end of the synthesis [4]. The 3,4-diaminobenzoic acid core structure provides two amino groups with subtly different reactivities, allowing for selective monoacylation during the initial coupling of the first amino acid. Following peptide chain assembly, the free amine can be converted to either an N-acyl-benzimidazolinone (Nbz) through carbamoylation and cyclization [1] or a benzotriazole (Bt) species via nitrosation [3]. Both activated forms serve as excellent precursors for thioester formation under native chemical ligation conditions or for direct cyclization applications.
The activation mechanism involves the formation of a highly reactive intermediate that can be intercepted by various nucleophiles. For the Nbz route, treatment with p-nitrophenylchloroformate generates a carbamate intermediate that undergoes intramolecular cyclization to form the N-acylurea (Nbz) species. This Nbz group demonstrates excellent stability under acidic handling conditions but undergoes rapid thiolysis in neutral aqueous buffers to yield peptide thioesters [1]. Alternatively, the Bt route involves diazotization of the free amine to form a benzotriazole intermediate that exhibits even greater acylating power, enabling faster ligation kinetics and the generation of peptide selenoesters [3]. The mechanistic pathway chosen depends on the specific requirements of the peptide system and the desired downstream applications.
Table 1: Comparison of Dbz-Derived Activated Species for Peptide Synthesis
| Activated Species | Formation Conditions | Reaction Kinetics | Key Applications | Stability |
|---|---|---|---|---|
| Nbz (N-acylurea) | p-nitrophenylchloroformate + base | Moderate (thioester formation in <1 hour) | Standard NCL, cyclic peptides | Stable to acid, stable in purification |
| MeNbz | Similar to Nbz using MeDbz linker | Similar to Nbz | Prevents over-acylation in challenging sequences | Similar to Nbz |
| Bt (benzotriazole) | NaNO₂ at acidic pH | Fast (transthioesterification <5 minutes) | Rapid ligation, selenoester formation | Highly reactive, immediate use recommended |
| SEAlide | Intramolecular disulfide formation | TCEP reduction initiates N-to-S acyl shift | Alternative thioester precursor | Stable until reduction |
The following diagram illustrates the key decision points and pathways in the Dbz linker strategy:
The following step-by-step protocol details the implementation of the Dbz Nbz method for peptide thioester synthesis:
Step 1: Resin Preparation and First Amino Acid Coupling
Step 2: Peptide Chain Assembly
Step 3: On-Resin Activation to N-acylurea (Nbz)
Step 4: Cleavage and Characterization
Step 5: Thioester Formation or Direct Ligation
For sequences prone to over-acylation (particularly Gly-rich segments), implement this enhanced protocol:
Step 1: Preparation of Fmoc-Dbz(Alloc)-OH Building Block
Step 2: Resin Loading and Chain Assembly
Step 3: Orthogonal Deprotection and Activation
Step 4: Cleavage and Applications
Table 2: C-Terminal Amino Acid Compatibility with Dbz Nbz Approach
| C-Terminal Residue | Activation Efficiency | Ligation Time | Special Considerations | Reported Yield Range |
|---|---|---|---|---|
| Ala, Phe, Tyr, Leu | Excellent (>95%) | 1-2 hours | Standard protocol | 87-90% |
| Gly | Good (with protection) | 1-2 hours | Use Alloc protection or Fmoc-(Dmb)Gly-OH | 70-90% |
| Val | Moderate | ~10 hours | Slower ligation kinetics | ~67% |
| Pro | Moderate | ~24 hours | Extended ligation required | ~71% |
| Ile, Thr (β-branched) | Moderate | 4-8 hours | Potential aggregation issues | 50-75%* |
*Estimated from similar challenging residues [2]
The Dbz linker has proven particularly valuable for synthesizing "difficult sequences"—peptides characterized by high aggregation propensity due to hydrophobic residues and β-sheet forming tendencies. These sequences, which include amyloidogenic peptides, transmembrane protein domains, and membrane-associated peptides, often fail using standard Fmoc-SPPS protocols. The Dbz approach facilitates these challenging syntheses through several mechanisms: the C-terminal amide linkage during assembly minimizes diketopiperazine formation, and the post-assembly activation avoids exposing the growing peptide chain to potentially disruptive activation conditions [1] [2].
Successful applications include the synthesis of a 29-amino acid peptide derived from rabies virus glycoprotein (Rvg), which possesses functional significance for cargo delivery across biological barriers. Using the Dbz Nbz approach, this challenging peptide was obtained in 57% crude purity and 36% recovered yield after preparative HPLC—notable for a peptide of this complexity. The resulting peptide-Nbz intermediate efficiently underwent thiol exchange to generate the active arylthioester, demonstrating the compatibility of the Dbz approach with long, functionally diverse sequences [1]. For hydrophobic transmembrane domains, implementation of removable backbone modifications or arginine-based solubilizing tags during Dbz-assisted synthesis has further enhanced success rates by maintaining peptide solubility throughout synthesis and purification [2].
The Dbz linker enables efficient head-to-tail peptide macrocyclization, a valuable strategy for enhancing proteolytic stability, membrane permeability, and biological activity of peptide therapeutics. Following complete peptide assembly on the Dbz linker and activation to the Nbz species, the N-terminal amine (after Fmoc deprotection) can attack the activated C-terminus to form the cyclic product. This approach benefits from the pseudo-dilution effect of solid-phase synthesis, favoring intramolecular cyclization over intermolecular oligomerization [6] [7].
The methodology is particularly valuable for generating cyclotides and other constrained peptide scaffolds that show enhanced biological properties. For example, the Dbz approach has been successfully employed in the synthesis of cyclotides through a thia-zip peptide cyclization approach, where the reversible transthioesterification initiates at the most C-terminal cysteine and proceeds sequentially until reaching the N-terminal cysteine, where irreversible S-to-N acyl transfer occurs [6]. Compared to traditional macrolactamization methods that often require high dilution and extended reaction times, the Dbz-mediated cyclization occurs efficiently on solid support, simplifying the process and improving yields. The compatibility of the Dbz linker with Fmoc-SPPS makes it particularly valuable for generating diverse macrocyclic peptide libraries for drug discovery applications [7].
Problem: Over-acylation and Branched Peptides
Problem: Incomplete Activation to Nbz
Problem: Slow Ligation Kinetics
Problem: Peptide Aggregation During Synthesis
Proper characterization of Dbz-derived peptides at each stage is essential for successful implementation:
The Dbz linker technology represents a versatile and robust platform for expanding the capabilities of Fmoc-SPPS, particularly for challenging synthetic targets. By enabling efficient access to peptide thioesters, cyclic peptides, and complex protein domains through a safety-catch approach, this methodology bridges important gaps in synthetic peptide chemistry. The ongoing development of protected variants like MeDbz and Alloc-Dbz further enhances the applicability to demanding sequences that were previously inaccessible through standard Fmoc-based strategies.
As peptide-based therapeutics continue to gain importance in pharmaceutical development, the Dbz linker approach offers researchers a powerful tool for generating novel peptide constructs with improved properties. The protocols outlined in this application note provide a solid foundation for implementation, while the troubleshooting guidance helps overcome common challenges. With appropriate optimization and validation, this technology can significantly expand the scope of accessible peptide targets for basic research and drug development applications.
Q: I am synthesizing peptide thioesters using the N-acylurea approach with the 3,4-diaminobenzoic acid (Dbz) linker. My analysis shows multiple side products, especially with glycine-rich sequences. What is happening and how can I prevent it?
A: The side products are caused by over-acylation of the Dbz linker. This occurs when the second, unprotected amine on the Dbz molecule is inadvertently acylated during peptide chain extension, leading to branched peptide products. This is particularly prevalent in glycine-rich sequences due to Gly's small size and flexibility, which provides minimal steric hindrance to protect the second Dbz amine [1] [2].
The most effective solution is to use a reversible protection strategy with an allyloxycarbonyl (Alloc) group on one of the Dbz amines during synthesis [1] [2].
The table below quantifies the side products formed with an unprotected Dbz linker and demonstrates the effectiveness of the Alloc protection strategy.
| Peptide Synthesized | Sequence (C- to N-terminus) | Synthesis Method | Key Observed Side Products | Solution & Outcome |
|---|---|---|---|---|
| H4C [2] | GRTLYGFGG | Unprotected Dbz | Significant fully branched product (H4C-C1) and a ladder of other branched species. | Using Fmoc-Dbz(Alloc) base resin eliminated these branched side products [1] [2]. |
| H4N [2] | SGRGKGGKGLGKGG | Unprotected Dbz | Multiple over-acylation products observed. | Dbz protection improved the synthetic purity of this Gly-rich sequence [1] [2]. |
| Boc-LYRAG-A/F [2] | LYRAGA / LYRAGF | Unprotected Dbz | 6-9% second chain acylation (A1/F1); 7-12% acetylated species (AA/FA). | Demonstrates over-acylation is not limited to Gly-Gly termini, but is worse with them [2]. |
Here is the validated methodology for preparing peptide thioesters using the protected Dbz linker [1] [2].
1. Resin Preparation & Loading
2. Standard Fmoc-SPPS
3. Post-Synthesis Alloc Deprotection
4. N-Acylurea (Nbz) Formation & Thioester Generation
Dbz Workflow with Alloc Protection
Q: Why are glycine-rich sequences particularly problematic? A: Glycine's small side chain (a single hydrogen atom) offers minimal steric bulk. This makes it easier for the coupling reagents to access and acylate the second amine on the Dbz linker, leading to branched side products. Sequences with a C-terminal Gly-Gly motif are especially prone to this issue [2].
Q: Can't I just avoid over-acylation by optimizing my coupling conditions? A: While optimized coupling and capping conditions can reduce the extent of over-acylation, they cannot eliminate it entirely, especially for challenging sequences. The Alloc protection strategy provides a robust and reliable solution that is compatible with standard automated SPPS, making it superior to fine-tuning reaction conditions for each individual peptide [2].
Q: Is the Fmoc-Dbz(Alloc) resin compatible with all C-terminal amino acids? A: The published research indicates that the protected Fmoc-Dbz(Alloc) base resin "may be directly used for synthesis with most C-terminal amino acids," suggesting broad compatibility [1] [2].
You can structure the FAQ and troubleshooting section around common problem areas in peptide synthesis. The table below outlines potential issues, their common causes, and general investigative steps.
| Issue | Common Causes | Investigation & Troubleshooting Steps |
|---|---|---|
| Low Reaction Yield [1] | Incomplete coupling; Impure reagents; Side reactions. | Verify reagent purity (HPLC/MS); Extend coupling reaction time; Confirm deprotection is complete. |
| Multiple Product Species [1] | Incomplete deprotection; Side-chain reactions; Oligomerization. | Analyze by LC-MS for mass differences; Review deprotection steps (e.g., Piperidine concentration, duration); Check for sequence-dependent side reactions (e.g., aspartimide formation). |
| Difficulty Purifying Target Product | Hydrophobic side products; Charge heterogeneity from deletions. | Optimize HPLC gradient; Switch purification mode (e.g., ion-pairing reagents); Analyze crude mixture to identify impurities. |
A systematic approach is key to optimizing linker chemistry. The following workflow provides a general methodology that can be adapted for investigating Dbz linker side products. You would replace the general steps with specifics for the Dbz linker system.
Based on the workflow above, here is a detailed methodology you can follow.
Objective: To identify and minimize specific side products formed during the conjugation of a drug molecule to a Dbz-based linker.
| Step | Procedure | Key Parameters to Monitor/Record |
|---|---|---|
| 1. Synthesis & Analysis | Perform the conjugation reaction under your current standard protocol. Quench the reaction and analyze the crude mixture by LC-MS. | Record retention times and mass spectra for the main product and all major impurities. |
| 2. Hypothesis Generation | Based on the mass differences and known linker chemistry, propose potential structures for the side products (e.g., hydrolysis products, dimers, or isomers). | Note the hypothesized chemical structure and formation mechanism for each key side product. |
| 3. Parameter Variation | Systematically repeat the conjugation reaction, varying one parameter at a time (e.g., reaction time, temperature, stoichiometry, solvent, or type/concertration of catalysts or additives). | For each experiment, meticulously record the changed parameter and its value. |
| 4. Outcome Analysis | For each varied condition, analyze the crude reaction mixture by LC-MS. Quantify the ratio of the desired product to the key side product(s) and calculate the overall reaction yield or purity. | Tabulate the Area Percent of the target product and key side products from LC analysis for easy comparison. |
| 5. Protocol Update | Select the condition that gives the highest yield and purity with minimal side products. Use this to create a new, optimized standard operating procedure (SOP). | Document the final, optimized parameters in the new SOP. |
To populate this framework with specific data on the Dbz linker, I suggest you:
An allosteric modulator is a substance that binds to a receptor (at a site distinct from where the endogenous agonist binds, known as the orthosteric site) and changes the receptor's response to stimuli [1]. The term "allosteric" comes from the Greek words for "other solid" or "other shape," reflecting the conformational changes these modulators induce [1].
The following table outlines the main classes of allosteric modulators.
| Modulator Class | Acronym | Key Effect on Agonist | Example Compounds / Clinical Examples |
|---|---|---|---|
| Positive Allosteric Modulator | PAM | Increases affinity and/or efficacy [1] | Benzodiazepines (Diazepam), Cinacalcet [1] |
| PAM-Agonist | PAM-ago | Works as a PAM and also activates the receptor alone [1] | - |
| Negative Allosteric Modulator | NAM | Decreases affinity and/or efficacy [1] | Maraviroc, Fenobam [1] |
| Silent Allosteric Modulator | SAM (or NAL) | No effect on agonist activity, but blocks other modulators [1] | 5MPEP (research chemical) [1] |
Allosteric modulators offer several advantages over orthosteric drugs, which can help overcome common issues in drug development [2] [3]:
Here are answers to frequently asked questions that arise during research on allosteric modulators.
FAQ 1: My allosteric modulator shows inconsistent results across different assay systems. Why might this be? This is a common challenge, often due to probe dependence and assay configuration.
FAQ 2: My modulator appears to have low potency in screening. Is it still a viable candidate? Yes, a compound with weak direct affinity can still be a powerful modulator due to the concept of cooperativity.
FAQ 3: I am screening for allosteric modulators of a GPCR. What is a critical consideration for my assay? A critical factor is the choice of orthosteric probe and its concentration.
The diagram below outlines a generalized workflow for identifying and characterizing allosteric modulators, particularly for 7TMRs (GPCRs).
1. Competition Association Assay for Binding Kinetics This method is valuable for studying how an allosteric modulator affects the binding kinetics (on- and off-rates) of an orthosteric ligand without requiring labeling of every ligand being tested [5].
[3H]-DPCPX for the adenosine A1 receptor) over time, in the presence of both an unlabeled orthosteric competitor and the allosteric modulator [5].kon) and dissociation (koff) rates for the unlabeled ligand under different modulation conditions [5].2. Signaling Bias Profiling This protocol determines if an allosteric modulator preferentially activates one downstream signaling pathway over another (e.g., G protein vs. β-arrestin), a phenomenon known as biased signaling [6] [3].
The 3,4-diaminobenzoic acid (Dbz) linker is a key tool in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for generating peptide thioesters, which are essential for Native Chemical Ligation (NCL) [1]. NCL is a powerful method for synthesizing large proteins and cyclic peptides by linking peptide segments together [1].
The Dbz linker is valued for its stability during standard peptide synthesis and its ability to be activated into a peptide thioester via different chemical pathways after the peptide chain is fully built [1].
A primary challenge when using the Dbz linker is over-acylation, where both amine groups on the Dbz molecule become acylated, leading to branched peptides and reduced yields [2]. This table summarizes the main issues and their solutions.
| Problem | Cause | Solution | Key References |
|---|---|---|---|
| Over-acylation (di-acylated Dbz side-products) [2] | Acylation of the second, unprotected Dbz amine during peptide chain elongation. Particularly prone with C-terminal Gly-rich sequences due to low steric hindrance [2]. | Use orthogonally protected Dbz derivatives, such as Dbz(Alloc), to reversibly block the second amine during synthesis [2]. | [2] |
| Formation of 3- and 4-isomer peptide products [1] | During initial loading, the C-terminal amino acid can couple to either the 3- or 4-amino group of Dbz, creating a mixture of isomers [1]. | The final activated thioester is typically not affected, but isomer formation can complicate the synthetic pathway [1]. | [1] |
| Slow reaction/poor yield during thioester formation | The standard N-acyl-benzimidazolinone (Nbz) intermediate can be a poor leaving group [3]. | Use the benzotriazole (Bt) activation strategy, which creates a better leaving group and allows for a wider range of C-terminal modifications [3]. | [3] |
Here are detailed methodologies for implementing the recommended solutions.
This protocol uses an allyloxycarbonyl (Alloc) protecting group to shield the second Dbz amine during synthesis [2].
Workflow:
Procedure:
This method offers a more reactive pathway and enables diverse C-terminal functionalizations beyond thioesters [3].
Workflow:
Procedure:
The table below compares the performance of different Dbz-based strategies.
| Method | Key Feature | Typical Yield Range | Compatible Nucleophiles | Key Advantage |
|---|---|---|---|---|
| Standard Dbz (Nbz) [1] | On-resin activation with 4-NPCF | Varies | Thiols (e.g., MPAA) | Well-established protocol |
| Dbz(Alloc) [2] | Orthogonal Alloc protection | Improved purity, reduces branched products | Thiols (e.g., MPAA) | Prevents over-acylation; compatible with challenging sequences |
| Benzotriazole (Bt) [3] | On-resin activation with isoamyl nitrite | 66% - 91% (isolated) | Water, alcohols, thiols, amines, dendrimers | Fast and versatile; enables diverse C-terminal functionalization |
The table below summarizes the key reaction parameters and the resulting yields for various amino acids using the improved method [1].
Table 1: Optimized Synthesis Conditions and Reported Yields for Fmoc-Amino Acid-Dbz-OH Derivatives
| Parameter / Amino Acid | Optimization Details | Yield Range |
|---|
| General Reaction Conditions | Coupling Agent: HATU (1.2 equiv.) Activation Time: 60 min Base: N-Methylmorpholine (NMM, 2 equiv.) Dbz Addition: In four portions Total Reaction Time: ~140 min at room temperature under N₂ | - | | Improved Yields (Selected) | | | | Glycine (1e) | Washed with 2% MeOH in DCM | 90% | | Methionine (1h) | Standard precipitation | 86% | | Phenylalanine (1c) | Standard precipitation | 91% | | Lysine (1j) | Standard precipitation | 94% | | Amino Acids Requiring Modified Work-up | | | | Serine (1k), Glutamate (1l) | Reprecipitation from acetone/H₂O | 78-82% | | Isoleucine (1o), Glutamic Acid (1p) | Washed with DCM/Hexane (1:1) | 91-93% | | Cysteine, Threonine, etc. (1q-1v) | Acetone/H₂O reprecipitation | 60-83% | | Lowest Yield | | | | Histidine (1w) | Required chromatographic purification | 40% |
This compound is a critical building block in safety-catch solid-phase peptide synthesis (SPPS), specifically for producing peptide thioesters [2] [3]. Peptide thioesters are essential for Native Chemical Ligation (NCL), a key technique for synthesizing large proteins and semi-synthetic proteins [2]. The Alloc group protects the second amine on the Dbz linker, preventing a common side reaction (over-acylation) that severely reduces yields, especially when synthesizing challenging sequences like glycine-rich peptides [2].
The 2023 study found that HATU is superior to HBTU for this specific reaction [1]. Using 1.2 equivalents of HATU with a 60-minute activation time gave a 91% yield for the phenylalanine derivative (1c), compared to only a 61% yield with HBTU [1]. The study also cautions that using an excess of HATU (e.g., 1.5 equiv.) can lead to a side product that lowers the yield [1].
The optimized protocol uses a simple precipitation procedure [1]:
Table 2: Common Synthesis Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield | Inefficient coupling/activation | Increase HATU to 1.2 equiv. and ensure 60-min activation [1]. |
| Low Yield | Dbz self-coupling | Add Dbz solid in four portions over 10-minute intervals [1]. |
| Low Yield | Product loss during work-up | For polar amino acids (Ser, Thr, etc.), use DCM/Hexane wash or acetone/H₂O reprecipitation [1]. |
| Side Product Formation | Excess HATU | Avoid using more than 1.2 equivalents of HATU [1]. |
| Side Product Formation | Acidic work-up | Use neutral ice water for precipitation, not acidic aqueous solutions [1]. |
The following diagram illustrates the optimized one-step synthesis and purification workflow for This compound derivatives, based on the 2023 protocol [1]:
This compound in SPPS prevents over-acylation side products, which is especially important for synthesizing complex or glycine-rich peptide thioesters for protein ligation [2].
The o-aminoaniline (Dbz) moiety is a crucial tool in modern peptide synthesis, primarily used to generate peptide thioesters for Native Chemical Ligation (NCL). Its function relies on a controlled activation step that suppresses the reactivity of one amine to allow for specific chemical transformations [1].
Here is a guide to common problems, their causes, and solutions when working with Dbz linkers.
| Problem & Observed Outcome | Root Cause | Recommended Solution |
|---|
| Low Thioester Yield (Presence of multiple products, inability to proceed with NCL) | Double Acylation: Unprotected amine on Dbz ring is acylated during peptide synthesis [1]. | Use Dbz derivatives (e.g., Mdbz, Dmab) with one amine pre-protected. These allow standard Fmoc-SPPS and prevent the side reaction [1]. | | Incomplete Cyclization to Nbz (Activation step with 4-NPCF fails or is inefficient) | Steric Hindrance: Bulky peptide chains near Dbz hinder cyclization. Double acylated Dbz is unreactive [1]. | Switch to oxidative activation pathway (using NaNO₂). This is effective for sterically hindered peptides and unprotected peptidyl-Dbz [1]. | | Side Reactions During Coupling (Low yield, epimerization, or O-N-acyl migration during peptide bond formation) | General reactivity issues during amino acid coupling, not specific to Dbz but affects entire synthesis [2]. | Use high-quality coupling reagents (e.g., HATU, PyBOP) with additives (e.g., HOAt, Oxyma) to suppress racemization and side reactions [2]. |
The following workflow outlines the standard two-step activation and ligation process using a Dbz linker.
Procedure Details:
For peptides prone to double acylation or steric hindrance, the oxidative pathway is a robust alternative.
Procedure Details:
Q1: How do I choose between standard Dbz and its derivatives like Mdbz?
Q2: Can the Dbz strategy be used for applications beyond linear peptide synthesis? Yes. The o-aminoaniline chemistry has been expanded beyond generating thioesters for NCL. Key applications include:
Q3: Are there other context where amine reactivity is suppressed? Yes, the concept of reversibly suppressing amine reactivity is a broader principle in chemistry. A prominent example is using CO₂ as a green protecting group. CO₂ reacts reversibly with primary amines to form alkylammonium carbamates, which significantly reduces the amine's nucleophilicity. This prevents unwanted side reactions during synthetic processes and can be reversed by applying heat to regenerate the free amine [3].
The following table summarizes the purification strategies for different types of Fmoc-amino acid-Dbz-OH derivatives, as reported in the literature [1].
| Amino Acid Type | Representative Examples | Recommended Purification Method | Reported Yield (%) |
|---|---|---|---|
| Standard Aliphatic | Ala (1d), Val (1f), Leu (1g) | Precipitation from reaction mixture into ice water, followed by stirring in DCM and filtration. | 83 - 87% |
| Polar Side Chains | Ser (1k), Glu (1l) | Initial precipitation into ice water, then redissolution in acetone and reprecipitation by adding water, followed by filtration. | 78 - 82% |
| Other Polar/Charged | Cys (1q), Thr (1r), Arg (1s), Trp (1t), Tyr (1u), Asn (1v) | Precipitation into ice water, washing with DCM/hexane (1:1), followed by additional acetone-water precipitation. | 60 - 83% |
| Unnatural Amino Acids | Fmoc-(2-naphthyl)Ala (1m), N-Fmoc-AHX (1n) | Standard precipitation procedure (into ice water, then DCM). | 50%, 65% |
| Problematic Cases | His (1w) Ile (1o), Glu (1p) (initial method) Pro (1x) | Required chromatographic purification [1]. Required washing with DCM/hexane (1:1) instead of pure DCM [1]. Formed a mixture of products; crude mixture could be used directly in SPPS [1]. | 40% 91%, 93% Moderate (pentapeptide) |
Here is a detailed step-by-step protocol for the synthesis and purification of derivatives like Fmoc-Phe-Dbz-OH (1c), which can be adapted for other amino acids [1].
| Step | Parameter | Details |
|---|---|---|
| 1. Reaction Setup | Coupling Reagent | HATU (1.2 equivalents) |
| Base & Solvent | N-methylmorphorine (NMM, 2 equivalents) in DMF | |
| Reactant Addition | 3,4-diaminobenzoic acid (Dbz, 1.3 equivalents) added in four portions at 10-minute intervals to prevent self-coupling. | |
| Activation Time | 60 minutes (for active ester formation) before adding Dbz. | |
| Reaction Conditions | Under N₂ at room temperature for a total of 140 minutes. | |
| 2. Work-up & Purification | Step 1: Primary Precipitation | Pour the final reaction mixture into ice water to remove excess Dbz. Filter to collect the crude solid. |
| Step 2: Washing | Stir the collected solid in dichloromethane (DCM) for 1 hour. Filter to collect the pure product. | |
| Step 3: Alternative Wash | For problematic, more polar derivatives (e.g., Ile, Glu), wash the solid with a 1:1 mixture of DCM and hexane. | |
| Step 4: Recrystallization | For derivatives with polar side chains (e.g., Ser, Cys, Asn), redissolve the solid in acetone and then add water to induce reprecipitation. Filter to collect the pure product. | |
| 3. Critical Note | Acid Avoidance | Using aqueous HCl for precipitation can lead to the formation of benzimidazole side products (4) and lower yields. Strictly use ice water [1]. |
The workflow for this general purification process is as follows.
Why is it critical to use ice water instead of acidic aqueous solutions during work-up? Using acidic solutions (like 0.5 N HCl) can promote the cyclization of the Dbz core to form benzimidazole derivatives (4), which is a major side reaction that reduces yield and purity. Ice water effectively removes excess Dbz without triggering this cyclization [1].
What is the side product (3) formed when using excess HATU, and how can it be avoided? When HATU is used in excess (e.g., 1.5 equiv), a side product can form where the Fmoc-amino acid-Dbz-OH derivative is esterified with 1-hydroxy-1H-1,2,3-triazolo[4,5-b]pyridine. This side product is difficult to hydrolyze back to the desired compound. It is avoided by strictly using 1.2 equivalents of HATU [1].
My derivative is still impure after the standard DCM wash. What are my options? For derivatives with polar side chains, the standard DCM wash might not be sufficient as the product may be partially soluble.
Why is chromatographic purification generally avoided for these compounds? The goal of the reported one-step method is to provide a rapid and scalable route that avoids time-consuming and costly chromatography. The precipitation-based methods are effective for most derivatives, making them suitable for large-scale production for SPPS. Chromatography is considered a last resort for particularly challenging cases like the histidine derivative [1].
Q: What is Dbz over-acylation and why is it a problem? During Fmoc-SPPS using a 3,4-diaminobenzoic acid (Dbz) linker, the goal is to acylate only one of its two amine groups with the C-terminal amino acid. Over-acylation occurs when the second, unprotected amine is also acylated during subsequent coupling cycles [1] [2]. This leads to branched peptide products, truncated sequences, and acetylated species, significantly reducing the yield of the desired peptide and complicating purification [2].
Q: When is over-acylation most likely to occur? This side reaction is particularly pronounced with glycine-rich sequences or those with a C-terminal Gly-Gly motif [2]. The small size and flexibility of glycine offer minimal steric hindrance, making the second Dbz amine more accessible. However, over-acylation is not exclusive to glycine and can occur with other amino acids [2].
The following table summarizes the primary strategies to prevent over-acylation, moving from simple adjustments to more robust solutions.
| Strategy | Key Principle | Best For / Notes |
|---|---|---|
| Optimized Capping [2] | Uses specific reagents to block unreacted chain ends without acetylating Dbz. | General use; must replace standard acetylation cocktails. |
| Bulky C-Terminal Glycine [2] | Incorporates first glycine as sterically hindered Fmoc-(Dmb)Gly-OH. | Only protects during initial loading; does not prevent branching at subsequent glycines. |
| Orthogonal Alloc Protection [2] | Reversibly protects the second Dbz amine with an Alloc group during synthesis. | Most robust method; ideal for challenging (e.g., Gly-rich, long) peptides; requires an extra deprotection step. |
This is the standard method that is prone to over-acylation, provided for context and comparison [1].
This method uses a pre-loaded Fmoc-Dbz(Alloc) resin to prevent over-acylation by reversibly protecting the second amine [2].
To confirm the success of your synthesis and quantify the presence of any acetylated or branched side products, Reverse-Phase HPLC is a highly effective method [3].
The following diagrams illustrate the core problem and the recommended solution pathway.
Diagram 1: The Problem - Pathways to Dbz Over-Acylation. This chart shows how the unprotected second amine on the Dbz linker can lead to unwanted branched or acetylated side products during standard peptide synthesis.
Diagram 2: The Solution - Protected Dbz Workflow. This chart outlines the improved synthesis pathway using a Dbz resin with orthogonal Alloc protection, which prevents over-acylation throughout the process.
The choice of coupling reagent significantly impacts efficiency and side-reactions. The table below summarizes key reagents for your reference.
| Reagent | Type | Active Ester Formed | Key Characteristics & Applications |
|---|---|---|---|
| HATU [1] [2] | Aminium/Guanidinium | OAt (1-oxyl-7-azabenzotriazolyl) | Highest efficiency and lowest epimerization; preferred for rapid couplings and difficult sequences, including fragment condensations and cyclizations [1] [2]. |
| PyBOP [2] | Phosphonium | OBt (benzotriazolyl) | Efficient, with less hazardous byproducts than BOP; useful for standard and solid-phase synthesis [2]. |
| HBTU [1] [3] | Aminium/Guanidinium | OBt (benzotriazolyl) | A mild, widely used reagent resistant to racemization; however, can cause guanidination of the peptide N-terminus, leading to chain termination, especially in slow couplings or if used in excess [1] [2] [3]. |
| HCTU [1] [2] | Aminium/Guanidinium | O-6-ClBt (6-chlorobenzotriazolyl) | Offers good performance and is reported to have greater stability in solution, remaining colorless through long syntheses [1] [2]. |
| DIC [2] [4] | Carbodiimide | N/A (requires additive) | Often used with additives (HOBt, HOAt, Oxyma); minimizes racemization under base-free conditions; soluble urea byproduct is suitable for solid-phase synthesis [2] [4]. |
The 3,4-diaminobenzoic acid (Dbz) linker is powerful for generating peptide thioesters for Native Chemical Ligation (NCL), but requires careful handling to avoid a common pitfall: over-acylation.
The Dbz linker has two amine groups. The standard method relies on acylating only one of them during the first coupling, with the assumption that the second amine is deactivated. However, research shows that particularly with Gly-rich sequences or standard capping protocols, the second amine can be acylated, leading to branched peptides and truncated sequences [5].
To overcome this, using a Dbz linker where the second amine is protected with an Allyloxycarbonyl (Alloc) group is highly effective [5]. This group is stable during standard Fmoc-SPPS but can be removed orthogonally with palladium catalysts before the final conversion to the N-acylurea (Nbz).
Recommended Experimental Protocol [5]:
Q1: Why is HATU often considered superior to HBTU? HATU generates a more reactive OAt ester, which provides faster coupling rates and lower epimerization compared to the OBt ester formed by HBTU [1]. Furthermore, uranium-based reagents like HBTU can guanidylate the peptide N-terminus, potentially terminating chain elongation, while phosphonium salts like PyBOP are cleaner in this regard [1].
Q2: I'm synthesizing a peptide thioester via the Dbz linker and seeing many side products. What could be wrong? The most likely cause is over-acylation of the unprotected Dbz linker amine during synthesis [5]. This is especially prevalent if your sequence is Gly-rich or has a C-terminal Glycine, as these offer minimal steric hindrance. Switching your synthesis to use an Alloc-protected Dbz resin from the start will prevent this issue [5].
Q3: Are there special considerations for coupling the first amino acid to the Dbz linker? Yes. To ensure regioselective acylation of only one amine, the coupling conditions should be tailored to the C-terminal amino acid [6]. For example, for Ile, Val, Thr, Pro, and Arg, using HATU with DIPEA is recommended. For Gly, Fmoc-Gly-OPfp (pentafluorophenyl ester) with HOBt is effective. For other standard amino acids, HCTU with DIPEA is a suitable choice [6].
| Problem & Symptoms | Root Cause | Proven Solution | Key References |
|---|---|---|---|
| Over-acylation & Branched Peptides: Observation of multiple, higher-mass side products during analysis (e.g., RP-HPLC, MALDI-TOF). | The second, unreacted amine on the Dbz linker is acylated during peptide chain elongation. This is prevalent with Gly-rich sequences or flexible C-terminal, offering minimal steric hindrance [1]. | Use orthogonal Alloc protection for the Dbz amine. Employ a pre-made Fmoc-Dbz(Alloc) resin or incorporate the protection manually. Remove the Alloc group post-synthesis just before Nbz formation [1]. | [1] |
| Suboptimal 5-Iodo-1,4-Triazole Formation: Low conversion to the desired product during on-resin iodination. | Inefficient oxidative conditions, incorrect reagent choice, or suboptimal equivalents of reagents like CuI and NBS [2]. | Optimize reaction conditions: Use NBS as the oxidant, increase CuI loading to 2.2 equiv., and maintain NBS at 1.2 equiv. Perform the reaction without excluding light for improved conversion [2]. | [2] |
| Slow NCL Kinetics with Nbz: Slow transthioesterification step when using the N-acylurea (Nbz) approach. | The Nbz moiety is a relatively poor leaving group, leading to slow reaction kinetics [3]. | Convert the Dbz linker to a benzotriazole (Bt) moiety. Peptide-Bt conjugates are highly reactive acylating agents with significantly faster NCL kinetics [3]. | [4] [3] |
This protocol outlines the use of Alloc protection to prevent the formation of branched peptides [1].
Workflow: Dbz(Alloc) Method
This protocol offers an alternative for diverse C-terminal functionalization with faster kinetics than the Nbz route [4] [3].
Workflow: Benzotriazole (Bt) Method
Q1: What are the main advantages of the Dbz linker? The Dbz linker is highly versatile. It can be converted into different active esters, primarily the N-acylurea (Nbz) for thioester generation [1] and the benzotriazole (Bt), which offers faster ligation kinetics [3]. This makes it powerful for Native Chemical Ligation (NCL) and the synthesis of complex proteins [5].
Q2: Besides Gly-rich sequences, when should I be concerned about Dbz reactivity? Over-acylation is not exclusive to glycine. While Gly-rich sequences are a major risk factor, studies have shown that over-acylation can occur with other amino acids as well. It is a good practice to use the Alloc-protected Dbz linker for any sequence where high purity is critical [1].
Q3: Can the Dbz linker be used in advanced synthesis strategies? Yes, the Dbz chemistry is compatible with cutting-edge methods like Convergent Hybrid Phase Native Chemical Ligation (CHP-NCL). In this strategy, Dbz is used as a "crypto-thioester" handle to assemble peptide blocks on solid support before a final solution-phase ligation, improving the synthesis of large proteins [5].
| Problem | Root Cause | Symptoms/Observations | Solution |
|---|---|---|---|
| Over-acylation & Branching [1] [2] | Unprotected Dbz amine reacts during chain elongation, especially with C-terminal Gly [2]. | Multiple peaks/bands on HPLC or MS; masses corresponding to branched peptides [2]. | Use Fmoc-Dbz(Alloc)-OH building block. Install with Alloc on; remove Alloc post-synthesis pre-activation [2]. |
| Incomplete Nbz Activation | Poor conversion of peptidyl-Dbz to N-acylbenzimidazolinone (Nbz). | Low final product yield; residual starting material after activation. | Ensure fresh 4-nitrophenyl chloroformate (4-NPCF) and sufficient reaction time with base (Hünig's base) for cyclization [1] [3]. |
| Slow/Solvent-Dependent Thioester Formation | Low solubility of peptide-Nbz; poor leaving group ability of Nbz [4]. | Slow ligation kinetics; low yields in NCL. | For oxidative pathway: Use isoamyl nitrite for efficient Bt formation. Add MPAA for in-situ thiolysis [1] [4]. |
| Low Solubility of Peptide Segments [5] [6] | High hydrophobicity of "difficult sequences" leads to aggregation. | Peptide precipitates during handling, purification, or ligation. | Use temporary solubilizing tags (e.g., (Lys)6 or (Arg)n) attached via a disulfide linker cleaved under NCL conditions [6]. |
This protocol uses orthogonal Alloc protection to prevent over-acylation during synthesis [2].
This pathway is useful for generating thioesters from unprotected peptides and can be faster than the Nbz route [1] [4].
This diagram maps the logical decision process for selecting the right Dbz strategy based on your peptide sequence and goals:
| Question | Answer & Key Technical Details |
|---|---|
| What are the main challenges of making peptide thioesters via Fmoc-SPPS? | The standard base-labile Fmoc protecting group is incompatible with the acid-labile linkers needed for direct thioester synthesis. The N-acylurea approach using a 3,4-diaminobenzoic acid (Dbz) linker elegantly circumvents this by forming a thioester-susceptible intermediate after synthesis [1]. |
| How does the Dbz linker work? | The Dbz linker has two amines. The first is acylated with the C-terminal amino acid. After peptide synthesis, the second amine is converted to an N-acyl-benzimidazolinone (Nbz) group, which readily undergoes thiolysis to yield the peptide thioester [1]. |
| My Gly-rich peptide synthesis has low yield and purity. What could be wrong? | The unprotected amine on the Dbz linker is susceptible to over-acylation, especially with flexible, small Gly residues. This leads to branched and acetylated side products. The solution is to use a reversibly protected Dbz linker, such as Dbz(Alloc), to prevent these side reactions [1]. |
| Is there a prebiotic relevance to peptide thioesters? | Yes. Research shows that simple drying reactions between mercaptoacids and amino acids can form thiodepsipeptides and thiol-terminated peptides under a wide range of plausible early-Earth conditions, suggesting a robust prebiotic pathway [2]. |
A common issue when using the Dbz linker for automated Fmoc-SPPS is the formation of side products due to over-acylation of the second, unprotected amine on the Dbz linker. The following workflow illustrates the problem and the validated solution using an orthogonal protection strategy.
This protocol outlines the steps for using the reversible Alloc protection strategy to synthesize peptide thioesters automatically [1].
1. Resin Preparation:
2. Standard Fmoc-SPPS:
3. Orthogonal Deprotection:
4. Post-Synthesis Activation to Thioester:
The standard 3,4-diaminobenzoic acid (Dbz) linker, while useful for generating peptide thioesters, has a significant drawback: the presence of a second, reactive amine group that can lead to over-acylation during synthesis [1] [2]. This results in branched and acetylated peptide side products, compromising the purity and yield of your target peptide, especially with Gly-rich sequences [2].
The solution is to protect this second amine with an allyloxycarbonyl (Alloc) group. This orthogonally protected variant prevents unwanted side reactions during chain elongation. The Alloc group is stable under standard Fmoc-SPPS conditions but can be cleanly removed after synthesis to allow for the subsequent activation of the linker into an N-acyl-benzimidazolinone (Nbz), and finally, a peptide thioester [2].
After completing the peptide synthesis on the Dbz(Alloc) resin, the Alloc group must be removed to activate the linker. The standard method uses a palladium-catalyzed reaction [2].
The table below summarizes the key components and steps for the deprotection process.
| Component | Specification / Quantity |
|---|---|
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ [2] |
| Scavenger | Phenylsilane (PhSiH₃) [2] |
| Solvent | Anhydrous Dichloromethane (DCM) [2] |
| Reaction Volume | ~5 mL per 100 mg of resin [2] |
| Reaction Time | 1 - 2 hours [2] |
| Reaction Environment | Under an inert atmosphere (e.g., Nitrogen or Argon) [2] |
Typical Procedure:
Once the Alloc group is removed, the now-unprotected Dbz linker is converted to a peptide thioester through a two-step process. The following diagram illustrates the complete workflow from protected resin to final thioester.
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Yield or Failed Deprotection | Inefficient palladium catalysis or degraded reagents. | Ensure an inert atmosphere to prevent catalyst oxidation. Use fresh, high-quality phenylsilane and Pd(PPh₃)₄. Extend reaction time if necessary. |
| Peptide Modifications after Deprotection | Residual palladium on the resin. | Implement thorough washing with a sodium diethyldithiocarbamate solution (or another suitable palladium scavenger) after deprotection. |
| Persistent Branching Side Products | Over-acylation occurring before Alloc deprotection. | Verify that the initial loading of the first amino acid onto the Dbz(Alloc) resin was successful and that the Alloc group remained stable during chain elongation. |
For a successful synthesis, follow this high-level workflow incorporating the Alloc-Dbz linker:
In Solid-Phase Peptide Synthesis (SPPS), a linker is the molecule that connects the growing peptide chain to the solid support. A safety-catch linker is designed to be completely stable during all the steps of peptide assembly and is only cleaved after a specific chemical modification "activates" it, making it labile under mild conditions [1] [2]. This principle prevents premature cleavage and offers greater control over the final product.
The diagram below illustrates this general two-step process.
The Kenner sulfonamide linker was the first to demonstrate the safety-catch principle and remains a significant example [1] [3] [4].
The core structure is an acyl sulfonamide. Before activation, the acidic proton on the nitrogen makes the linker highly stable against strong acids, bases, and nucleophiles. Activation is achieved through N-alkylation, which transforms the stable sulfonamide into a labile N-alkyl acyl sulfonamide susceptible to cleavage by nucleophiles [1] [2].
The workflow and chemical transformation of the Kenner linker are detailed below.
The table below summarizes the key characteristics and common experimental conditions for the Kenner linker and its improved version, the Ellman linker [1] [2] [4].
| Feature | Kenner Sulfonamide Linker | Ellman Sulfonamide Linker (Improvement) |
|---|---|---|
| Activation Method | N-methylation with diazomethane (CH₂N₂) in Et₂O/acetone [1]. | N-alkylation with iodoacetonitrile (ICH₂CN) [2]. |
| Cleavage Conditions | Nucleophiles: 0.5 M NaOH, 0.5 M NH₃/dioxane, methanolic hydrazine [1]. | Nucleophiles: Various amines, including sterically hindered and non-basic amines [2]. |
| Cleavage Products | Peptide carboxylic acids, amides, hydrazides, or thioesters [1]. | Diverse amide products at the C-terminus [2]. |
| Compatibility | Boc and Fmoc chemistry [1]. | Boc and Fmoc chemistry; compatible with peptide coupling reagents and Suzuki reactions [2]. |
| Key Limitations | Low reactivity after activation, leading to poor yields with less nucleophilic amines [1] [2]. | Incomplete alkylation can be a limitation [2]. |
Key Application: Synthesis of Cyclic Peptides The Kenner linker is particularly useful for synthesizing head-to-tail cyclic peptides via a "cleavage by cyclization" approach [5].
The table below summarizes the core differences between these two derivatives based on the gathered research data.
| Feature | Fmoc-Dbz(o-Alloc)-OH | Fmoc-Dbz-OH (Unprotected) |
|---|---|---|
| Chemical Structure | One amine is protected with an allyloxycarbonyl (Alloc) group [1]. | Both amines on the Dbz linker are unprotected [1]. |
| Primary Function | Prevents over-acylation during peptide synthesis [1]. | Serves as a precursor for peptide thioesters, but is prone to side reactions [1]. |
| Synthetic Purity | High. Minimizes formation of branched and acetylated side products, leading to higher yields of the desired peptide [1]. | Variable to Low. Particularly problematic for Gly-rich sequences, leading to a ladder of branched impurities [1]. |
| Key Advantage | Orthogonal Alloc protection allows for standard coupling and capping steps without side reactions. Essential for long/challenging peptides [1]. | Simpler initial setup, as it requires one less deprotection step before Nbz formation. |
| Key Disadvantage | Requires an extra step for Alloc deprotection (e.g., using Pd(PPh3)4 and phenylsilane) before converting the linker to the active Nbz form [1]. | The unprotected second amine is susceptible to over-acylation during standard SPPS cycles, compromising product purity [1]. |
| Recommended Use Case | Standard for most syntheses, especially for Gly-rich sequences, long peptides, and complex protein targets [1]. | Use with caution, primarily for simple, short peptide sequences where the risk of over-acylation is minimal. |
The value of the Alloc-protected derivative becomes clear when examining the standard experimental protocol and the specific problems it solves.
The typical workflow for using this compound in Fmoc-SPPS is as follows [1]:
This process is visualized in the following diagram:
Research demonstrates a clear purity advantage when using the protected linker. A study synthesizing glycine-rich peptides derived from histone H4 provides direct experimental evidence [1]:
This problem is not limited to glycine; over-acylation has also been observed with other amino acids, though it is most acute with flexible, small residues like glycine [1].
The core challenge with the native Dbz linker is the reactivity of its two amine groups. During chain elongation, the second, unprotected amine can be unintentionally acylated, leading to branched side products. The extent of this over-acylation is strongly influenced by the C-terminal amino acids [1] [2].
The table below summarizes key experimental findings that highlight this performance difference.
| Peptide Sequence / Context | C-Terminal Amino Acid(s) | Observed Side Reactions & Efficiency | Quantitative Data / Severity |
|---|---|---|---|
| H4C (GRTLYGFGG) [1] | Gly-Gly | Significant ladder of branched peptides from over-acylation at multiple Gly residues. | Multiple side products observed via RP-HPLC and MALDI-TOF MS [1]. |
| H4N (SGRGKGGKGLGKGG) [1] | Gly-Gly | Significant over-acylation during synthesis. | A "ladder of additional species" was observed [1]. |
| Boc-LYRAG-linked peptides [1] | C-terminal Gly (A) or Phe (F) | Over-acylation during Gly coupling and acetylation during capping. | Gly (A1): 9% branched; Acetylated (AA): 12% [1]. |
| Phe (F1): 6% branched; Acetylated (FA): 7% [1]. | |||
| Cyclic Peptide Synthesis (e.g., Kalata B1, SFTI-1) [3] | Gly, Ser, Arg, Ile | Successful synthesis with high yields and purity using an optimized, protected Dbz protocol. | Demonstrated protocol robustness with various C-terminal amino acids, including Gly, when proper protection is used [3]. |
The experimental data reveals that the flexible, small side chain of glycine provides minimal steric hindrance, failing to shield the second Dbz amine from coupling agents [1]. This problem is exacerbated in consecutive Gly-Gly motifs [1]. While using a sterically hindered derivative like Fmoc-(Dmb)Gly-OH for the first C-terminal residue can help, it does not prevent over-acylation at subsequent glycines in the chain [1].
To overcome these limitations, researchers have developed improved protocols and linker derivatives:
The following diagram illustrates the standard Dbz process and the key improvement using Alloc protection to prevent over-acylation.
For reliable results, consider these key methodological details from the research:
| Method Name | Core Principle / Mechanism | Typical Yield Range | Key Advantages | Key Limitations / Challenges |
|---|---|---|---|---|
| N-Acylurea (Nbz) [1] [2] [3] | On-resin formation of a peptide-N-acylbenzimidazolinone, which undergoes thiolysis in solution [1]. | ~70-95% (model peptides) [1] | Compatible with standard Fmoc-SPPS; stable to TFA cleavage; enables in-situ thioester formation during NCL [1]. | Prone to over-acylation side reactions with Gly-rich or challenging sequences [3]. |
| Protected N-Acylurea (Dbz-Alloc) [3] | Improved Nbz method using an orthogonally protected (Alloc) Dbz linker to prevent side reactions [3]. | Significant purity improvement [3] | Prevents over-acylation; compatible with automated synthesis; improves purity of difficult sequences (e.g., Gly-rich) [3]. | Requires an additional synthetic step for Alloc deprotection [3]. |
| Sequential Quadruple Acyl Transfer (SQAT) [4] | Nickel(II)-mediated alcoholysis creates an oxyester, followed by a series of acyl transfers (O->N, N->S) [4]. | ~80% (isolated yield for peptide hydrazide) [4] | Applicable to naturally occurring peptide sequences without artificial chemical units [4]. | Multi-step process; potential epimerization during O->S acyl transfer under acidic conditions [4]. |
| Cys-Pro-Gly (Aimoto) Linker [2] | On-resin transthioesterification from a Cys-Pro-Gly linker, where Gly is replaced by glycolic acid [2]. | Information Missing | Alleviates epimerization problems associated with solution-phase methods [2]. | Requires synthesis of a special dipeptide building block; low coupling yield reported [2]. |
| α-Hydroxycysteine (Cya) Strategy [2] | A latent thioester moiety is incorporated via a Cya residue, which rearranges during ligation [2]. | Information Missing | Rapid ligation; avoids epimerization [2]. | Non-trivial synthesis of the Cya building block (low yielding multi-step process) [2]. |
Here are the detailed methodologies for two of the most cited approaches from the search results.
This protocol is an improvement to the standard Nbz method to prevent over-acylation.
The following diagram illustrates the core chemical workflow for the N-Acylurea (Nbz) method, which is a foundational approach for generating peptide thioesters via Fmoc-SPPS.
When deciding on a method for your research, consider these broader points:
The table below summarizes the primary methods for generating peptide thioesters, which are crucial for protein synthesis via NCL.
| Method | Core Principle | Key Advantages | Key Limitations | Compatible with Fmoc-SPPS? |
|---|---|---|---|---|
| N-Acylurea (Nbz) [1] [2] | Peptide-on-resin is converted to an N-acylbenzimidazolinone (Nbz) group, which acts as a thioester surrogate during ligation. | Straightforward on-resin preparation; stable during TFA cleavage; rapid ligation kinetics upon thiolysis [2]. | Potential for diacylation of the Dbz linker during synthesis requires careful optimization [1]. | Yes [1] [2] |
| Peptide Hydrazide [3] [2] | A peptide C-terminal hydrazide is synthesized and later oxidized to an azide, which is converted in situ to the active thioester. | Highly stable precursor; excellent for one-pot multi-segment ligations; widely adopted [3] [2]. | Requires an extra oxidation/activation step prior to ligation [2]. | Yes [2] |
| Intramolecular Acyl Transfer [2] | Utilizes a linker (e.g., Hmp, CPE, NAC) that undergoes an O-to-S or N-to-S acyl shift to generate the thioester. | Can provide a "crypto-thioester" that activates under specific conditions [2]. | The kinetics of acyl transfer can be highly dependent on the C-terminal sequence and pH [2]. | Yes [2] |
| Direct Synthesis | A thioester is incorporated directly into the peptide chain during synthesis. | Most straightforward conceptual approach. | Incompatible with standard piperidine-based Fmoc deprotection protocols [2]. | Challenging |
To help you understand how these methods are implemented, here is a closer look at the experimental protocols for two of the most common approaches.
Recent research highlights several factors that can influence your choice of thioester method:
The following diagram illustrates the general workflow for using these thioester methods in chemical protein synthesis.
For a project-specific comparison, I suggest you:
The table below summarizes common peptide synthesis resins based on their resulting C-terminal functionality.
| Resin Name | C-Terminal Functionality | Cleavage Conditions | Key Characteristics & Applications |
|---|---|---|---|
| Wang Resin [1] [2] | Acid | Concentrated TFA [2] | Common for peptide acids; risk of racemization during first amino acid loading [2]. |
| 2-Chlorotrityl Resin [1] [2] | Acid | Mild acid (1-3% TFA) [2] | Minimal racemization; cleaves under mild conditions to yield fully protected peptides [2]. |
| Rink Amide Resin [1] [2] | Amide | Concentrated TFA [2] | Most common for peptide amides; standard amide bond formation for first amino acid [2]. |
| Sieber Amide Resin [1] [2] | Amide | Mild acidic conditions [2] | Less sterically hindered than Rink; good for sterically bulky C-termini or fully protected peptide amides [2]. |
| PAM Resin [1] | Acid | Strong acid (e.g., HF) [1] | High stability to TFA; used in Boc strategy; requires harsh cleavage conditions [1]. |
| MBHA Resin [1] | Amide | Strong acid (HF or TFMSA) [1] | Similar to Rink but requires harsh cleavage conditions; must be activated with base [1]. |
| Oxime Resin [1] | Variable | Nucleophiles (amines, hydrazine, etc.) [1] | Base-labile; cleaved by nucleophiles to form amides, hydrazides, esters, etc.; can be used for cyclic peptides [1]. |
The following diagram maps out a logical workflow for choosing a resin based on your peptide synthesis goals, particularly the desired C-terminal functionality and handling requirements.
Since the search results lack specific data on DBZ linker compatibility, here are suggestions for finding more targeted information:
"DBZ linker" solid-phase peptide synthesis, "DBZ linker" resin compatibility, or the chemical name of the DBZ linker.
The Dbz (3,4-diaminobenzoic acid) core is a key linker in modern peptide synthesis, particularly for generating peptide thioesters used in Native Chemical Ligation (NCL) to assemble proteins [1] [2]. A major challenge with the standard, unprotected Dbz linker is its susceptibility to over-acylation during synthesis.
The This compound derivative was developed to solve this problem. The orthogonal Alloc (allyloxycarbonyl) group protects one of the two amine groups on the Dbz linker, preventing the formation of branched and acetylated side products that severely compromise the purity and yield of the target peptide, especially when synthesizing challenging Gly-rich sequences [2].
The table below summarizes the core advantage of using the protected derivative.
| Feature | Standard Dbz Linker | This compound |
|---|---|---|
| Protection | No protection on second amine; relies on steric/electronic deactivation [2]. | Second amine is reversibly protected by an Alloc group [2] [3]. |
| Key Problem | Prone to over-acylation, leading to branched and acetylated peptide side products [2]. | Prevents over-acylation, enabling synthesis of a single, desired peptide chain [2]. |
| Synthetic Outcome | Can lead to complex, impure product mixtures; low yield of target peptide [2]. | Significantly improved synthetic purity and yield of the target peptide-thioester [2]. |
While vendor specifications for this compound are not listed in the search results, the principles for evaluating any Fmoc-amino acid can be applied. High-purity building blocks are critical for successful peptide synthesis, as even minor impurities can cause truncated sequences, double insertions, and reduced yield [4].
You should look for suppliers that provide detailed certificates of analysis with the following specifications [4]:
| Parameter | Typical Stringent Specification for High-Quality Fmoc-Amino Acids | Potential Impact on Peptide Synthesis |
|---|---|---|
| HPLC Purity | ≥ 99% | Ensures chemical integrity of the building block. |
| Enantiomeric Purity | ≥ 99.8% | Prevents incorporation of D-isomers. |
| Free Amino Acid | ≤ 0.2% | Prevents double-insertion and stabilizes the Fmoc group. |
| Acetate Content | ≤ 0.02% | Minimizes chain termination events. |
| Ethyl Acetate Content | ≤ 0.5% | Reduces risk of acetic acid formation during storage. |
| Amino Acid-Derived Impurities (e.g., dipeptides, β-alanyl species) | ≤ 0.1% | Leads to cleaner synthesis and improved reproducibility. |
To contextualize how this reagent is used, the diagram below outlines a simplified workflow for producing a peptide thioester using the Dbz approach, highlighting where this compound is incorporated.
The critical experimental step for verifying the success of this method is the analysis of the crude peptide after cleavage from the resin but before the final activation step. As demonstrated in the literature, the use of this compound should result in a much simpler and cleaner HPLC chromatogram and mass spectrum, with the dominant product being the desired linear peptide, as opposed to the complex mixture of branched side-products observed with the unprotected Dbz linker [2].
The Dbz (3-(Fmoc-amino)-4-(methylamino)benzoic acid) linker is a key tool for synthesizing peptide thioesters, which are crucial for Native Chemical Ligation (NCL) used in protein assembly [1]. The success of this strategy depends on the regioselective attachment of the first amino acid to only one of the two linker amines [2].
The workflow below outlines the key stages from synthesis to final analysis.
The initial loading of the C-terminal amino acid onto the Dbz resin is the most critical step to avoid truncated or branched peptides [2]. The protocol varies depending on the first amino acid. The following table summarizes the general method based on the search results [2].
| Step | Parameter | Description |
|---|---|---|
| 1 | Resin Preparation | Pre-swell Dbz resin (0.1 mmol) in DCM for 60 min. Wash with DMF. Remove Fmoc group with 20% piperidine in DMF and wash again with DMF [2]. |
| 2 | First AA Coupling | Use one of the following, agitate for 1 hour, wash with DMF, and repeat coupling [2]: |
| For Ile, Val, Thr, Pro, Arg | Fmoc-AA-OH (0.6 mmol), HATU (0.6 mmol), DIPEA (0.9 mmol) in DMF. | |
| For Glycine | Fmoc-Gly-OPfp (0.6 mmol), HOBt (0.6 mmol) in DMF. | |
| For other amino acids | Fmoc-AA-OH (0.6 mmol), HCTU (0.6 mmol), DIPEA (0.9 mmol) in DMF. | |
| 3 | Loading Check | Test the resin loading level using a standard quantitative test (e.g., UV measurement of a cleaved Fmoc group) [2]. |
While specific methods for Dbz peptides were not detailed, the general principles for peptide HPLC are well-established. Reversed-Phase HPLC (RP-HPLC) is the gold standard for peptide analysis and purification [3] [4].
| Aspect | Recommendation for Peptide Analysis |
|---|---|
| Primary Mode | Reversed-Phase HPLC (RP-HPLC) is the most commonly used method, separating peptides based on hydrophobicity [3] [4]. |
| Column | Use a wide-pore (~300 Å) C18 column for most peptides. Shorter alkyl chains (e.g., C4, C8) can be used for very hydrophobic peptides [3]. |
| Mobile Phase | A: Water with 0.1% acid (TFA for best UV peak shape, Formic Acid for better MS compatibility). B: Acetonitrile (or Methanol) with 0.1% acid [3] [5]. | | Gradient | Use a linear gradient from low to high organic modifier (e.g., 5% B to 95% B over 20-60 minutes). Shallow gradients improve resolution of similar peptides [6] [3]. | | Detection | UV detection at 210-220 nm (for peptide bond) or 280 nm (for aromatic residues). Coupling to a Mass Spectrometer (LC-MS) is standard for identity confirmation [7]. |
Since the search results lack the direct experimental comparisons you need, here are some practical steps to build your guide:
The standard workflow for peptide analysis is consistent across applications. The following chart outlines the key stages from sample preparation to protein identification.
Here are the detailed methodologies for key steps in the workflow, compiled from recent and established literature.
For peptide mass fingerprinting (PMF), proteins are typically separated by gel electrophoresis (1D or 2D), digested, and extracted [1] [2].
The choice of matrix significantly impacts results, especially for complex samples or hydrophobic peptides [2].
Protein identification is achieved by comparing the experimental peptide mass fingerprint (PMF) to theoretical digests in protein sequence databases [1].
The table below summarizes specifications for several MALDI-based instruments, which is crucial for objective performance comparison [4].
| Model | Mass Analyzer Type | Mass Range (m/z) | Mass Accuracy (Internal) | MS/MS Capability | Key Application strengths |
|---|---|---|---|---|---|
| MALDImini-1 | Digital Ion Trap | 650 - 70,000 | 200 ppm (external) | CID (up to MS³) | On-the-spot analysis, small footprint [4] |
| MALDI-8030 | Linear TOF | 1 - 500,000 (Linear) | 20 ppm | Not specified | Benchtop design, routine analysis, 200 Hz laser [4] |
| AXIMA Performance | TOF/TOF | 1 - 500,000 (Linear) 1 - 80,000 (Reflectron) | 5 ppm (Reflectron) | High-energy CID | Research-grade, high-energy MS/MS, proteomics [4] |
Identification performance depends heavily on the reference database. Recent studies highlight the value of non-commercial databases for rare or challenging species [5] [6] [7].
To compile your objective comparison guide, I suggest the following steps:
The table below compares different o-aminoaniline derivatives developed to improve upon the original Dbz linker, highlighting their role in overcoming specific synthetic challenges.
| Linker Variant | Key Feature | Primary Application in Histone Synthesis | Key Advantage |
|---|---|---|---|
| Dbz (3,4-diaminobenzoic acid) [1] | Original moiety with two amine groups | General peptide thioester generation for NCL | Stable under typical ligation and desulfurization conditions [1] |
| Dbz(Alloc) [2] | Orthogonal protection of one amine with an Alloc group | Prevents regioselectivity issues and double acylation during SPPS [2] | Enables clean peptide chain elongation; used in synthesis of H4 and CENP-A histones [2] |
| Fmoc-MeDbz (N-methylated Dbz) [1] [2] | One amine is replaced with a methyl group | Streamlined preparation of peptide thioesters | Inherently prevents acylation at the meta-position, eliminating side reactions [1] |
The following diagram illustrates the key steps involved in using the Dbz linker for the chemical synthesis of histone proteins, from peptide assembly to final ligation.
Key Experimental Protocols:
When planning to use Dbz linkers for histone synthesis, consider the following:
The table below summarizes the key characteristics of major SCL types.
| Linker Type | Activation Mechanism | Cleavage Conditions | Compatible Chemistry | Key Features & Applications |
|---|---|---|---|---|
| Kenner Sulfonamide [1] | N-alkylation (e.g., with CH₂N₂ or ICH₂CN) | Nucleophiles (amines, hydroxide, hydrazine) | Boc and Fmoc | First SCL; versatile for C-terminal functionalization (acids, amides, hydrazides) [1]. |
| Ellman Sulfonamide [1] | N-alkylation (e.g., with ICH₂CN) | Nucleophiles (including hindered amines) | Boc and Fmoc | Enhanced reactivity over Kenner linker; suitable for solid-phase organic synthesis beyond peptides [1]. |
| Reductive Acidolysis (Mmsb/Mmtb) [1] | Reduction (sulfoxide to thioether) | Acid (e.g., TFA) | Boc and Fmoc | Stability switched by redox reaction; compatible with both major strategies [1]. |
| Base-Labile (ETB Linker) [2] | Oxidation (thioether to sulfone) | Base (secondary amines, β-elimination) | Boc and Fmoc | Enables cleavage without strong acid; useful for acid-sensitive peptides [2]. |
The core experimental steps for these sulfonamide-based linkers are similar, differing mainly in the alkylating agent used for activation [1].
This newer linker is activated by oxidation and cleaved by a base, providing an alternative to acid cleavage [2].
The following diagram illustrates the general concept and two specific chemical mechanisms for SCLs.
Choosing the right SCL depends on your specific synthetic goals.